molecular formula C8H7N3O B081230 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 10350-70-6

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

货号: B081230
CAS 编号: 10350-70-6
分子量: 161.16 g/mol
InChI 键: JZIKSOZOBQKFEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a high-value, bifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring, a prevalent pharmacophore known for its ability to participate in hydrogen bonding and improve aqueous solubility, linked to a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a bioisostere for carboxylic esters and amides, offering enhanced metabolic stability and favorable pharmacokinetic properties. Its primary research application lies in its use as a key building block for the synthesis of novel small molecule inhibitors, particularly for protein kinases and other enzymes involved in signal transduction pathways. Researchers utilize this compound to develop potential therapeutic agents for a range of diseases, including oncology, inflammatory disorders, and central nervous system conditions. The structure is strategically designed to interact with specific amino acid residues in enzyme active sites, often serving as a hinge-binding motif in kinase inhibitor design. We provide this compound to the scientific community to support innovative research and the development of next-generation bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKSOZOBQKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378009
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10350-70-6
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine based on the analysis of structurally related compounds. These values provide a baseline for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.80d2HH-2', H-6' (Pyridine)
~7.90d2HH-3', H-5' (Pyridine)
~2.70s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178.0C-5 (Oxadiazole)
~165.0C-3 (Oxadiazole)
~151.0C-2', C-6' (Pyridine)
~130.0C-4' (Pyridine)
~122.0C-3', C-5' (Pyridine)
~12.0-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zPredicted Fragment
175[M]⁺ (Molecular Ion)
134[M - CH₃CN]⁺
105[C₅H₄NCO]⁺
78[C₅H₄N]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2950-2850C-H stretchAliphatic (-CH₃)
~1600-1580C=N stretchOxadiazole & Pyridine
~1500-1400C=C stretchAromatic (Pyridine)
~1380C-H bend-CH₃
~1250-1000C-O stretchOxadiazole

Experimental Protocols

The following section outlines a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1][2] A common and effective method involves the cyclization of an O-acyl-amidoxime intermediate. For the target molecule, this would involve the reaction of pyridine-4-carboxamidoxime with an acetylating agent.

Materials:

  • Pyridine-4-carboxamidoxime

  • Acetic anhydride or Acetyl chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask, dissolve pyridine-4-carboxamidoxime (1 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard pulse sequence with a relaxation delay of 1-2 seconds and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The molecular ion peak and characteristic fragmentation patterns should be analyzed to confirm the structure.[3]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the synthetic workflow and potential relevance of the target compound in a drug discovery context.

G cluster_synthesis Synthesis Workflow cluster_analysis Characterization start Pyridine-4-carboxamidoxime + Acetylating Agent reaction O-Acylation & Cyclization start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final_char Structural Confirmation nmr->final_char ms->final_char ir->final_char G cluster_discovery Drug Discovery Context scaffold 1,2,4-Oxadiazole-Pyridine Scaffold bioisostere Bioisosteric Replacement (e.g., for esters/amides) scaffold->bioisostere Property h_bond Hydrogen Bond Acceptor scaffold->h_bond Property metabolic_stability Metabolic Stability scaffold->metabolic_stability Property target Biological Target (e.g., Enzyme, Receptor) bioisostere->target Interaction h_bond->target Interaction metabolic_stability->target Interaction lead_compound Lead Compound target->lead_compound Leads to

References

In-depth Technical Guide on the Mechanism of Action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Extensive searches for its molecular targets, associated signaling pathways, quantitative biological data, and detailed experimental protocols have not yielded any specific results for this particular molecule.

The broader class of molecules to which this compound belongs, namely 1,2,4-oxadiazole derivatives, is a well-established area of medicinal chemistry. These compounds are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The pyridine moiety is also a common feature in many biologically active compounds.

While general information on the synthesis and potential therapeutic applications of various pyridyl-oxadiazole derivatives exists, the specific biological profile of this compound remains uncharacterized in the public domain. Patents have been filed for a range of pyridinyl-1,2,4-oxadiazole compounds with claims for their utility in treating various diseases; however, these documents do not provide specific biological data or a detailed mechanism of action for the exact chemical structure .

Given the absence of specific research on this compound, it is not currently possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

To address your interest in this area, we propose an alternative: an in-depth technical guide on a closely related and well-characterized 1,2,4-oxadiazole derivative for which a substantial body of scientific literature is available. This would allow for a comprehensive report that fulfills all the core requirements of your request, including data presentation, experimental protocols, and detailed visualizations. Please let us know if you would be interested in this alternative approach and if you have a particular, more extensively researched compound in mind.

A Comprehensive Review of Pyridine-Containing Oxadiazoles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and oxadiazole rings into single molecular frameworks has emerged as a compelling strategy in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of pyridine-containing oxadiazoles, focusing on their synthesis, diverse biological activities, and structure-activity relationships. Detailed experimental protocols for key reactions and biological assays are provided, alongside a quantitative summary of their biological efficacy and visualizations of relevant signaling pathways.

Introduction to Pyridine-Containing Oxadiazoles

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules.[1] Both pyridine, a six-membered aromatic ring, and oxadiazole, a five-membered ring with one oxygen and two nitrogen atoms, are well-established pharmacophores known to impart favorable physicochemical and biological properties to drug candidates.[2][3] The combination of these two moieties, often referred to as molecular hybridization, aims to create novel chemical entities with enhanced or synergistic biological activities.[4] Pyridine-containing oxadiazoles have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[2][5][6]

Synthesis of Pyridine-Containing Oxadiazoles

The most prevalent synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. A common and effective method utilizes phosphorus oxychloride (POCl₃) as both a solvent and a cyclizing agent.

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Phosphorus Oxychloride

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an appropriate carboxylic acid and a hydrazide.

Materials:

  • Substituted benzoic acid (1 mmol)

  • Isonicotinohydrazide (1 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Crushed ice

  • Sodium bicarbonate solution (20%)

  • Methanol (for crystallization)

Procedure:

  • A mixture of the substituted benzoic acid (1 mmol) and isonicotinohydrazide (1 mmol) is taken in phosphorus oxychloride (10 mL).

  • The reaction mixture is refluxed for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.

  • The resulting solution is neutralized with a 20% sodium bicarbonate solution.

  • The solid precipitate that forms is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from methanol to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

This general protocol can be adapted for the synthesis of various pyridine-containing oxadiazole derivatives by using different substituted carboxylic acids or pyridine-based hydrazides.

Biological Activities and Structure-Activity Relationships

Pyridine-containing oxadiazoles have been extensively evaluated for a range of biological activities. The following sections summarize their efficacy in key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine-oxadiazole hybrids. These compounds have shown cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer.[5][7]

One study reported a series of pyridine-based 1,3,4-oxadiazole derivatives, with compound 5k (3,5-dichloro substitution) exhibiting the highest activity against A549 lung cancer cells with an IC₅₀ value of 6.99 ± 3.15 μM, which is comparable to the standard drug 5-fluorouracil.[5] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl ring attached to the oxadiazole moiety play a crucial role in determining the anticancer potency. For instance, meta-substituents on the phenyl ring have been shown to enhance activity, whereas bulky or strongly electron-withdrawing groups tend to reduce it.[8]

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Containing Oxadiazoles

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
5k 3,5-dichloroA5496.99 ± 3.15[5]
IVc Thiazolyl pyridine with thiopheneMCF-7126.98[2]
11a -MCF-73.7[3]
12f -A5494.5[3]
Compound 5 Acetylthiazole derivativeA5490.452[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[1][9]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyridine-containing oxadiazoles)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are then incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Pyridine-containing oxadiazoles have also demonstrated promising activity against a range of bacterial and fungal pathogens.[10] The presence of both the pyridine and oxadiazole moieties is thought to contribute to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Pyridine-Containing Oxadiazoles

Compound IDBacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 8h6 Plutella xylostella (insect)--[5]
Compound 3d S. aureus--

Note: Quantitative data for antimicrobial activity is often presented as Minimum Inhibitory Concentration (MIC) values. More extensive data can be found within the full text of the cited literature.

Signaling Pathway Modulation

The anticancer activity of some pyridine-containing oxadiazoles has been attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The EGFR/PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in various cancers.

EGFR/PI3K/Akt/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade. This includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which promotes cell survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

EGFR_PI3K_Akt_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR PIP2 PIP2 PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole Pyridine-Oxadiazole Derivative Oxadiazole->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyridine-oxadiazole derivative.

Conclusion

The integration of pyridine and oxadiazole scaffolds has proven to be a highly fruitful strategy in the development of novel therapeutic agents. The resulting hybrid molecules exhibit a diverse range of biological activities, with particularly promising results in the fields of oncology and microbiology. The synthetic accessibility of these compounds, coupled with their potent biological effects and the potential for fine-tuning their properties through substituent modifications, makes them an attractive area for continued research and development. This guide has provided a comprehensive overview of the current state of the field, offering valuable insights and detailed protocols to aid researchers in the design and evaluation of the next generation of pyridine-containing oxadiazole drug candidates. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific detailed research on this particular molecule is not extensively published, this document extrapolates from established knowledge of its core components—the 1,2,4-oxadiazole and pyridine rings—to present its likely synthesis, physicochemical properties, and potential biological activities. This guide serves as a foundational resource for researchers investigating this and related compounds for therapeutic applications.

Introduction

This compound (CAS No. 10350-70-6) is a small molecule that incorporates two key heterocyclic scaffolds: a pyridine ring and a 1,2,4-oxadiazole ring. Both of these structures are considered "privileged" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs. The 1,2,4-oxadiazole ring, in particular, is often used as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The pyridine moiety is a common feature in drugs due to its ability to form hydrogen bonds and its overall contribution to aqueous solubility and target engagement.

The combination of these two rings in this compound suggests its potential for a range of therapeutic applications, from oncology to inflammatory diseases. This guide will detail the historical context of its core structure, a proposed synthetic route, and an inferred overview of its potential biological significance based on related compounds.

Discovery and History of the 1,2,4-Oxadiazole Scaffold

While the specific discovery of this compound is not well-documented in publicly accessible literature, the history of its core 1,2,4-oxadiazole heterocycle dates back to 1884.[1] The synthesis of this ring system was first reported by Tiemann and Krüger.[1] Over the last century, and particularly in recent decades, the 1,2,4-oxadiazole scaffold has been extensively explored, leading to its incorporation into several commercial drugs.[1][2] Its value in drug discovery is underscored by its wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

Synthesis of this compound

In the case of this compound, the logical precursors would be isonicotinamidoxime (pyridine-4-carboxamidoxime) and an acetylating agent such as acetic anhydride or acetyl chloride.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Isonicotinamide Isonicotinamide Isonicotinamidoxime Isonicotinamidoxime Isonicotinamide->Isonicotinamidoxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Isonicotinamidoxime AceticAnhydride Acetic Anhydride TargetMolecule This compound AceticAnhydride->TargetMolecule Isonicotinamidoxime->TargetMolecule Cyclization

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Proposed)

The following is a generalized protocol based on similar syntheses found in the literature. Optimization of reaction conditions (temperature, solvent, base) would be necessary to achieve a high yield.

Step 1: Synthesis of Isonicotinamidoxime

  • To a solution of isonicotinamide in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude isonicotinamidoxime by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve isonicotinamidoxime in a suitable solvent (e.g., pyridine or dioxane).

  • Add acetic anhydride dropwise to the solution at room temperature or with cooling.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 10350-70-6
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance Expected to be a solid at room temp.
IUPAC Name This compound

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been identified in the reviewed literature, the extensive research on its constituent scaffolds allows for an informed inference of its potential therapeutic applications.

Anticancer Potential

The 1,2,4-oxadiazole and pyridine moieties are prevalent in a multitude of anticancer agents. Structurally similar compounds have demonstrated potent activity against various cancer cell lines. For instance, derivatives of pyridinyl-1,2,4-oxadiazole have been investigated as inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.[3]

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor Binds ATP ATP Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Activates TargetMolecule This compound (Hypothetical Inhibitor) TargetMolecule->Receptor Inhibits (at ATP-binding site) ADP ADP ATP:s->ADP:n Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Anti-inflammatory Activity

Compounds containing the 1,3,4-oxadiazole ring (an isomer of the 1,2,4-oxadiazole) linked to a pyridine moiety have been synthesized and evaluated as anti-inflammatory agents. This suggests that this compound could also possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this class of compounds, the following table summarizes biological data for structurally related pyridinyl-1,2,4-oxadiazole derivatives from the literature. Note: This data is not for this compound itself.

Compound ClassTargetActivity (IC₅₀)Reference
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamidesRET Kinase7.3 nM[1][3]
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineCancer Cells~92.4 µM (mean)[1]

Conclusion

This compound represents a molecule of significant interest for drug discovery, combining two pharmacologically important heterocyclic scaffolds. Based on the extensive literature on related compounds, it holds potential as a candidate for development as an anticancer or anti-inflammatory agent, possibly acting as a kinase inhibitor. While specific data on its discovery, synthesis, and biological activity are not widely published, this guide provides a robust, inferred foundation for researchers. Further investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential pharmacological significance based on the activities of the 1,2,4-oxadiazole scaffold.

Chemical Identity and Physicochemical Properties

This compound is a bi-heterocyclic molecule containing both a pyridine ring and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-regarded scaffold in drug discovery, often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability and pharmacokinetic profiles.[1]

  • IUPAC Name: this compound

  • Synonym: 5-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazole

  • CAS Number: 10350-70-6[2]

  • Chemical Structure: The molecule consists of a pyridine ring linked at its 4-position to the 3-position of a 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 5-position.

Physicochemical Data

All quantitative data for the compound are summarized in the table below for clarity and ease of comparison.

PropertyValueReference
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
Canonical SMILES CC1=NOC(=N1)C2=CC=NC=C2
InChI Key UTDAFKFEIXDFSW-UHFFFAOYSA-N
LogP 1.123
Hydrogen Bond Acceptors 3

Synthesis and Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.[3][4] The following is a detailed experimental protocol for a plausible synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N'-hydroxypyridine-4-carboximidamide (Pyridine-4-amidoxime)

  • Reactant Preparation: Dissolve 4-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as aqueous ethanol.

  • Reaction: Add a base, such as sodium carbonate (2.0 eq), to the solution portion-wise to neutralize the HCl salt and free the hydroxylamine.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution can be cooled further in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N'-hydroxypyridine-4-carboximidamide.

Step 2: Synthesis of this compound

  • Reactant Preparation: Suspend the N'-hydroxypyridine-4-carboximidamide (1.0 eq) from Step 1 in a solvent like pyridine or dichloromethane.

  • Acylation and Cyclization: Add acetic anhydride (1.2 eq) dropwise to the suspension while stirring at 0-5 °C (ice bath). After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours to facilitate the cyclodehydration reaction.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, it can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/hexane to obtain the final compound, this compound.

SynthesisWorkflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Cyclization Reactant1 4-Cyanopyridine Product1 N'-hydroxypyridine- 4-carboximidamide Reactant1->Product1 Reflux in EtOH/H2O Reagent1 Hydroxylamine (NH2OH·HCl / Na2CO3) Product2 4-(5-Methyl-1,2,4- oxadiazol-3-yl)pyridine Product1->Product2 Heat in Pyridine Reagent2 Acetic Anhydride (Ac2O)

A plausible two-step synthetic workflow for the target compound.

Biological and Pharmacological Profile

While specific biological data for this compound is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1]

Potential Therapeutic Applications:

  • Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4]

  • Anti-inflammatory and Analgesic Effects: The scaffold is present in compounds designed as anti-inflammatory and analgesic agents.[5]

  • Antimicrobial and Antiviral Properties: Research has shown that compounds containing the 1,2,4-oxadiazole ring can possess antibacterial, antifungal, and antiviral properties.[1][6]

  • Central Nervous System (CNS) Activity: Certain analogues of pyridine-substituted oxadiazoles have been investigated as agonists or antagonists for muscarinic cholinergic receptors, indicating potential applications in neurological disorders.[7]

The biological potential of this specific compound would be determined through a standard drug discovery screening process to identify its primary targets and therapeutic utility.

ScreeningWorkflow Start Compound Synthesis (e.g., 4-(5-Me-1,2,4-oxadiazol-3-yl)pyridine) HTS Primary Screening (High-Throughput Assays) Start->HTS Decision1 Active? HTS->Decision1 Inactive Inactive / Archive Decision1->Inactive No HitConfirm Hit Confirmation & Dose-Response Decision1->HitConfirm Yes LeadOpt Lead Optimization (SAR Studies) HitConfirm->LeadOpt Preclinical Preclinical Development (In Vivo Models) LeadOpt->Preclinical

A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. While its specific biological functions require further investigation, its structural components—the pyridine ring and the 1,2,4-oxadiazole scaffold—are both highly relevant in modern drug discovery. This compound serves as a valuable building block for creating more complex molecules and as a candidate for biological screening campaigns across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines foundational chemical information with predicted values from established computational models. Furthermore, it outlines detailed, standardized experimental protocols for the empirical determination of these key properties. This guide also visualizes a potential biological signaling pathway relevant to this class of compounds and a typical experimental workflow, adhering to strict formatting guidelines for clarity and utility in a research and development setting.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-regarded scaffold in medicinal chemistry, often utilized as a bioisostere for ester and amide groups, which can enhance metabolic stability and modulate pharmacokinetic profiles.[1] Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] Notably, various substituted oxadiazoles have been synthesized and evaluated as muscarinic cholinergic receptor agonists, indicating their potential role in modulating signaling pathways within the central nervous system.[5][6][7]

An understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties, including solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that most quantitative values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₈H₇N₃O-
Molecular Weight 161.16 g/mol -
Melting Point Not available (Experimental)-
Boiling Point Not available (Experimental)-
pKa (Pyridine Nitrogen) Predicted: ~3.5 - 4.5Based on similar pyridine derivatives
Aqueous Solubility Not available (Experimental)-
logP (Octanol-Water Partition Coefficient) Predicted: 1.12Based on an isomeric compound

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Heating is then discontinued.

  • Boiling Point Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa value indicates the strength of an acid or base. For this compound, the basicity of the pyridine nitrogen is of primary interest.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated.

Aqueous Solubility Determination

Solubility is a critical factor influencing drug absorption and formulation.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are shaken together to pre-saturate each phase with the other. The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in both the 1-octanol and the aqueous phase is measured using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Potential Signaling Pathway

Given that derivatives of 1,2,4-oxadiazole have shown activity as muscarinic acetylcholine receptor agonists, a plausible signaling pathway for this compound could involve the Gq-coupled muscarinic acetylcholine M1 receptor. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Ca_ER->CellularResponse Ligand This compound (Agonist) Ligand->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical steps involved in the determination of the LogP value using the shake-flask method.

G Start Start: LogP Determination Step1 1. Pre-saturate 1-Octanol and Aqueous Buffer Start->Step1 Step2 2. Dissolve Compound in One Phase Step1->Step2 Step3 3. Combine Phases and Shake for Equilibration Step2->Step3 Step4 4. Separate the Two Phases (Aqueous and Octanol) Step3->Step4 Step5 5. Quantify Compound Concentration in Each Phase (e.g., HPLC) Step4->Step5 Step6 6. Calculate P = [Octanol]/[Aqueous] Step5->Step6 End End: Report LogP Value Step6->End

Caption: Shake-Flask LogP Determination Workflow.

Conclusion

This technical guide consolidates the known and predicted physicochemical properties of this compound, providing a foundational resource for researchers. While direct experimental data remains limited, the provided protocols offer robust frameworks for the empirical determination of its key characteristics. The visualization of a potential muscarinic signaling pathway highlights a plausible mechanism of action, warranting further biological investigation. The systematic approach outlined herein is intended to facilitate the rational design and development of novel therapeutics based on the 1,2,4-oxadiazole scaffold. It is strongly recommended that the predicted values presented are experimentally verified to ensure accurate data for any drug development program.

References

Potential Therapeutic Targets of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific biological data or identified therapeutic targets for the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Therefore, this technical guide will provide an in-depth analysis of the potential therapeutic applications of this molecule based on the well-documented activities of structurally related compounds containing the 1,2,4-oxadiazole and pyridine moieties. This analysis is intended for researchers, scientists, and drug development professionals to inform potential screening and development strategies for this compound.

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1] When coupled with a pyridine ring, another privileged scaffold in drug discovery, the resulting molecule holds promise for a wide range of therapeutic applications.[2][3]

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[4][5] Potential mechanisms could involve the inhibition of key enzymes in cancer progression. For instance, some derivatives have shown inhibitory activity against histone deacetylases (HDACs) and receptor tyrosine kinases (RET), which are validated targets in oncology.[4]

  • Anti-inflammatory and Analgesic: The 1,2,4-oxadiazole scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[6] These effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX).

  • Infectious Diseases: The chemical class of oxadiazoles has been extensively explored for its antibacterial, antifungal, and antiviral properties.[6][7] Specific derivatives have shown efficacy against various pathogens.

  • Neurological Disorders: Compounds containing pyridine moieties have been investigated for their psychotropic properties, including anticonvulsant and anxiolytic effects.[2]

Structurally Related Compounds with Known Biological Activity

To provide a more concrete basis for potential therapeutic targeting, the following table summarizes quantitative data for structurally related 1,2,4-oxadiazole derivatives.

Compound ClassTargetActivity (IC50/EC50)Reference
1,2,4-Oxadiazole derivativesHistone Deacetylase 1 (HDAC1)1.8 - 8.2 nM[4]
1,2,4-Oxadiazole derivativesRET Enzyme7.3 nM[4]
1,2,4-Oxadiazole derivativesSARS-CoV-2 Papain-like Protease (PLpro)10.7 - 22.7 µM[8]
3-meta-Pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acidP-glycoprotein (P-gp)-10.2 kcal/mol (binding energy)[1]

Proposed Experimental Workflow for Target Identification and Validation

For researchers interested in elucidating the therapeutic potential of this compound, a general experimental workflow is proposed.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation and MOA cluster_preclinical Preclinical Development High-Throughput_Screening High-Throughput Screening (Target-based or Phenotypic) Hit_Identification Hit Identification High-Throughput_Screening->Hit_Identification Dose-Response Dose-Response Studies Hit_Identification->Dose-Response In_vitro_Assays In vitro Target Engagement and Enzyme Kinetics Dose-Response->In_vitro_Assays Cell-based_Assays Cell-based Functional Assays In_vitro_Assays->Cell-based_Assays In_vivo_Models In vivo Efficacy Models Cell-based_Assays->In_vivo_Models ADMET_Profiling ADMET Profiling In_vivo_Models->ADMET_Profiling

Proposed experimental workflow for target identification.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are representative methodologies for key assays based on the evaluation of similar compounds.

In vitro Enzyme Inhibition Assay (Generic)
  • Objective: To determine the inhibitory activity of the test compound against a specific enzyme.

  • Materials: Test compound, purified enzyme, substrate, appropriate buffer, and a multi-well plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations.

    • In a multi-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the test compound to the wells. A control well with solvent only should be included.

    • Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

  • Materials: Test compound, cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a multi-well plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Potential Signaling Pathways

Given the potential targets, this compound could modulate several key signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound targeting a Receptor Tyrosine Kinase (RTK).

signaling_pathway Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK activates P P RTK->P autophosphorylation Compound This compound Compound->RTK inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Hypothetical RTK signaling pathway inhibition.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, the analysis of its chemical scaffolds suggests a high potential for biological activity across several therapeutic areas, including oncology, inflammation, and infectious diseases. The information and proposed workflows in this guide are intended to serve as a foundational resource for researchers to initiate investigations into the pharmacological profile of this promising compound. Further screening and mechanistic studies are essential to unveil its specific therapeutic targets and potential clinical applications.

References

An In-Depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including potential applications in oncology, inflammation, and infectious diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a discussion of the potential, though currently unelucidated, biological significance of this specific molecule based on related compounds.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The key identifiers and physicochemical properties for this compound are summarized below.

IdentifierValueReference
CAS Number 10350-70-6[5][6]
Molecular Formula C₈H₇N₃O[5]
Molecular Weight 161.16 g/mol [5]
IUPAC Name This compound
Synonyms 5-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazole, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole[5][6]
Canonical SMILES CC1=NC(=NO1)C2=CC=NC=C2[5]
Boiling Point 323.8°C at 760 mmHg[5]
Density 1.207 g/cm³[5]

Synthesis and Experimental Protocols

Representative Synthesis Protocol:

The synthesis can be envisioned as a two-step process:

  • Formation of O-acyl isonicotinamidoxime: Reaction of isonicotinamidoxime with an acylating agent, such as acetyl chloride or acetic anhydride.

  • Cyclodehydration: Intramolecular cyclization of the O-acyl intermediate to form the 1,2,4-oxadiazole ring.

Step 1: Synthesis of O-acetyl isonicotinamidoxime

To a solution of isonicotinamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.1 equivalents) is added. The mixture is cooled in an ice bath, and acetyl chloride (1.05 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acetyl isonicotinamidoxime.

Step 2: Synthesis of this compound

The crude O-acetyl isonicotinamidoxime is dissolved in a high-boiling point solvent such as toluene or xylene. The solution is heated to reflux to induce cyclodehydration. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Note: This is a representative protocol based on general synthesis methods for this class of compounds. Reaction conditions, such as solvent, temperature, and reaction time, may require optimization for this specific substrate.

Below is a workflow diagram illustrating this representative synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclodehydration cluster_product Final Product Isonicotinamidoxime Isonicotinamidoxime Acylation Reaction with Base (e.g., Triethylamine) in Aprotic Solvent Isonicotinamidoxime->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Intermediate O-acetyl isonicotinamidoxime Acylation->Intermediate Cyclization Heating in High-Boiling Solvent (e.g., Toluene) Intermediate->Cyclization FinalProduct This compound Cyclization->FinalProduct

Caption: A representative workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Extensive literature searches did not yield specific biological data, in vitro or in vivo studies, or mechanism of action for this compound. However, the broader class of pyridine-containing 1,2,4-oxadiazole derivatives has been investigated for a range of biological activities.

Derivatives of 1,2,4-oxadiazole are known to exhibit various pharmacological properties, including but not limited to:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action can vary, with some compounds acting as enzyme inhibitors.

  • Anti-inflammatory Activity: The 1,3,4-oxadiazole scaffold, a related isomer, is present in compounds with demonstrated anti-inflammatory properties.[1]

  • Antimicrobial Activity: Various derivatives of 1,3,4-oxadiazoles have shown potential as antibacterial and antifungal agents.[5][7]

  • Enzyme Inhibition: The rigid structure of the oxadiazole ring makes it a suitable scaffold for designing enzyme inhibitors. For instance, related compounds have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR).

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a compound in this class, such as the inhibition of a protein kinase involved in cell proliferation.

Hypothetical_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds and Activates DownstreamSignaling Downstream Signaling (e.g., MAPK Pathway) Receptor->DownstreamSignaling Phosphorylates Compound This compound (Hypothetical Inhibitor) Compound->Receptor Inhibits Proliferation Cell Proliferation DownstreamSignaling->Proliferation Promotes

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Experimental Protocols for Biological Evaluation (Representative)

For a novel compound like this compound, initial biological screening would likely involve a panel of in vitro assays to assess its potential bioactivity. A common primary assay is the MTT assay to determine cytotoxicity against cancer cell lines.

MTT Assay for Cytotoxicity:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (containing only the solvent) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[6]

Conclusion

This compound is a compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its identification, potential synthesis, and a representative approach to its biological evaluation. Further research is warranted to elucidate the specific biological properties of this molecule and to determine its potential as a lead compound in drug discovery programs. The information provided herein, based on the broader class of 1,2,4-oxadiazoles, serves as a valuable starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine as a Potential Cholesterol 24-Hydroxylase (CH24H) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic small molecule with potential therapeutic applications. Compounds sharing structural similarities, particularly the 4-substituted pyridine motif, have been identified as inhibitors of Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1).[1][2] CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] Inhibition of CH24H is a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound as a potential CH24H inhibitor. The described assays are designed to determine the compound's inhibitory potency, selectivity against other cytochrome P450 enzymes, and its effect on cholesterol metabolism in a cellular context.

Data Presentation

Table 1: Hypothetical In Vitro Potency and Selectivity of this compound

AssayParameterValue
CH24H Enzymatic AssayIC50 (nM)25
CYP3A4 Selectivity Assay% Inhibition @ 10 µM< 10%
CYP2D6 Selectivity Assay% Inhibition @ 10 µM< 5%
CYP2C9 Selectivity Assay% Inhibition @ 10 µM< 5%
Cell-Based Cholesterol AssayReduction in 24HC levelsConcentration-dependent

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

CH24H_Inhibition_Pathway cluster_neuron Neuron cluster_downstream Downstream Effects cholesterol Cholesterol CH24H CH24H (CYP46A1) cholesterol->CH24H Metabolized by hydroxycholesterol 24S-Hydroxycholesterol (24HC) CH24H->hydroxycholesterol reduced_24HC Reduced 24HC Levels compound This compound compound->CH24H Inhibits therapeutic_effect Potential Therapeutic Effect reduced_24HC->therapeutic_effect

Caption: Mechanism of CH24H Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays enzymatic_assay CH24H Enzyme Inhibition Assay (IC50 Determination) selectivity_assay CYP Selectivity Assays (Human Liver Microsomes) enzymatic_assay->selectivity_assay cell_assay Cell-Based Cholesterol Metabolism Assay selectivity_assay->cell_assay start Test Compound: This compound start->enzymatic_assay

Caption: Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

CH24H (CYP46A1) Enzyme Inhibition Assay

This protocol outlines a procedure to determine the in vitro potency of this compound in inhibiting CH24H enzymatic activity.

Materials:

  • Human recombinant CH24H (CYP46A1) enzyme

  • [¹⁴C]-Cholesterol (substrate)

  • This compound (test inhibitor)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)

  • Quenching solution (e.g., strong acid or organic solvent)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CH24H enzyme in the assay buffer.

  • Add various concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.[3]

  • Initiate the enzymatic reaction by adding [¹⁴C]-Cholesterol and NADPH.[3]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[3]

  • Stop the reaction by adding a quenching solution.[3]

  • Extract the radiolabeled product, [¹⁴C]-24S-hydroxycholesterol, from the reaction mixture.[3]

  • Quantify the amount of [¹⁴C]-24S-hydroxycholesterol produced using a scintillation counter.[3]

  • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to a control reaction without the inhibitor.[3]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CYP Selectivity Assay

This protocol is designed to assess the selectivity of this compound against major human cytochrome P450 isoforms.

Materials:

  • Human liver microsomes

  • Specific probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

  • This compound (test inhibitor)

  • NADPH generating system

  • LC-MS/MS system

Procedure:

  • Pre-incubate the human liver microsomes with various concentrations of this compound.[3]

  • Add the specific probe substrate for the CYP isoform of interest.[3]

  • Initiate the reaction by adding the NADPH generating system.[3]

  • Incubate at 37°C for a specific time.[3]

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile).[3]

  • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[3]

  • Calculate the percent inhibition of each CYP isoform by the test inhibitor compared to a vehicle control.[3]

Cell-Based Cholesterol Metabolism Assay

This assay evaluates the effect of this compound on cholesterol metabolism in a cellular context by measuring the levels of 24HC.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Reagents for cell lysis

  • Internal standard for 24HC

  • LC-MS/MS system

Procedure:

  • Culture neuronal cells to an appropriate confluency.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest and lyse the cells.

  • Extract the lipids, including 24HC, from the cell lysate.

  • Add a known amount of an internal standard for 24HC.

  • Inject the sample into the LC-MS/MS system.[3]

  • Separate 24HC from other sterols using a suitable liquid chromatography method.[3]

  • Detect and quantify 24HC and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[3]

  • Determine the concentration-dependent effect of the test compound on cellular 24HC levels.

References

Application Notes and Protocols for the Characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, and its incorporation into molecules can modulate physicochemical and pharmacokinetic properties. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.

Synthesis of this compound

A common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. For the target compound, this would typically involve the reaction of pyridine-4-carboxamidoxime with an acetylating agent, followed by cyclization.

Synthesis_Workflow Pyridine4Carboxamidoxime Pyridine-4-carboxamidoxime Intermediate O-Acetyl Pyridine-4- carboxamidoxime (Intermediate) Pyridine4Carboxamidoxime->Intermediate Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Heat Heat Intermediate->Heat FinalProduct This compound Heat->FinalProduct Cyclization

Caption: Synthetic workflow for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show signals corresponding to the methyl group and the protons of the pyridine ring.

  • Methyl Protons (CH₃): A singlet in the upfield region, typically around δ 2.5-2.8 ppm .

  • Pyridine Protons: The pyridine ring will exhibit a characteristic AA'BB' or a complex multiplet system for the four aromatic protons.

    • H2' and H6': These protons, being ortho to the nitrogen, will be the most deshielded, appearing as a doublet of doublets or a multiplet in the range of δ 8.7-8.9 ppm .

    • H3' and H5': These protons will be more shielded and are expected to appear as a doublet of doublets or a multiplet around δ 7.8-8.0 ppm .

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Parameters: Standard parameters for ¹H NMR acquisition.

  • Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
Methyl Carbon (CH₃)10-15
Pyridine C2' & C6'150-152
Pyridine C3' & C5'120-122
Pyridine C4'135-140
Oxadiazole C3165-170
Oxadiazole C5175-180

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Reference: Solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

    • Parameters: Proton-decoupled mode.

  • Data Acquisition and Processing: Acquire the spectrum and process the data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire Processing Fourier Transform, Phase & Baseline Correction Acquire->Processing Analysis Structure Elucidation Processing->Analysis MS_Fragmentation cluster_mol cluster_frags Mol [M]⁺ m/z 161 Frag1 [Py-C≡N]⁺ m/z 104 Mol->Frag1 Ring Cleavage Frag2 [Py]⁺ m/z 78 Mol->Frag2 Loss of C₂H₃N₂O Frag3 [CH₃-C≡N]⁺ m/z 41 Mol->Frag3 Ring Cleavage HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample MobilePhase Prepare Mobile Phase Pump Pump Injector Injector Pump->Injector Column Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity

Application Note: Quantitative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and its Putative Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine and its predicted metabolites in plasma. The method utilizes a straightforward protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers and professionals in drug development engaged in pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the extraction and quantitative analysis of the parent compound and its putative metabolites from a biological matrix (plasma) using HPLC-MS/MS. The analytical method is adapted from established procedures for structurally similar compounds, ensuring robustness and reliability.[1][2][3][4]

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted based on common metabolic transformations for similar chemical moieties. The primary routes of metabolism are anticipated to be hydroxylation of the methyl group on the oxadiazole ring and hydroxylation of the pyridine ring, leading to the formation of two major metabolites: (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (Metabolite 1) and 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ol (Metabolite 2).

Metabolic Pathway Parent This compound Metabolite1 (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (Metabolite 1) Parent->Metabolite1 Hydroxylation (Methyl Group) Metabolite2 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ol (Metabolite 2) Parent->Metabolite2 Hydroxylation (Pyridine Ring)

Figure 1: Predicted metabolic pathway.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for removing proteins from plasma samples prior to HPLC-MS/MS analysis.[5][6][7]

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of internal standard working solution (e.g., a deuterated analog of the parent compound).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[8]

Liquid Chromatography

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
4.095
5.095
5.15
7.05
Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

Data Presentation

The following tables summarize the theoretical mass-to-charge ratios (m/z) and predicted MRM transitions for the parent compound and its metabolites. These values should be optimized during method development.

Table 1: Molecular Information

CompoundChemical FormulaMolecular WeightPredicted [M+H]+ (m/z)
This compoundC₈H₇N₃O161.16162.07
Metabolite 1C₈H₇N₃O₂177.16178.06
Metabolite 2C₈H₇N₃O₂177.16178.06

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 162.07Fragment 1Optimize
Fragment 2Optimize
Metabolite 1 178.06Fragment 1Optimize
Fragment 2Optimize
Metabolite 2 178.06Fragment 1Optimize
Fragment 2Optimize
Internal Standard Appropriate m/zAppropriate m/zOptimize

Note: The product ions and collision energies need to be determined empirically by infusing a standard solution of each analyte into the mass spectrometer.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Figure 2: Experimental workflow diagram.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its predicted metabolites in plasma. The protocol is designed to be a starting point for method development and validation, offering researchers a solid foundation for their pharmacokinetic and drug metabolism studies.

References

Application Note: Elucidation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Structure by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Standard ¹H and ¹³C NMR experiments, supplemented by 2D correlation spectroscopy (COSY, HSQC, HMBC), would be employed for the complete assignment of proton and carbon signals. This document provides predicted spectral data based on the analysis of structurally similar compounds and outlines the experimental protocols for acquiring such data. The methodologies and expected results are intended to guide researchers in the structural verification and purity assessment of this and related compounds.

Introduction

This compound is a bicyclic aromatic compound containing both a pyridine and a 1,2,4-oxadiazole ring. The structural elucidation of such molecules is crucial for understanding their chemical properties and biological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. This note presents the predicted ¹H and ¹³C NMR spectral data for the title compound and provides a comprehensive protocol for its NMR analysis. The predicted values are derived from published data for analogous pyridine and oxadiazole derivatives.[1][2][3]

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. The numbering of the atoms is shown in the diagram below. The predictions are based on the known electronic effects of the pyridine and oxadiazole rings and data from similar structures.[1][2][3][4] Aromatic proton signals for pyridine derivatives typically appear in the range of 7.0-9.0 ppm, while the methyl protons on an oxadiazole ring are expected around 2.4-2.6 ppm.[1] The carbons of the oxadiazole ring are characteristically deshielded, resonating at approximately 160-170 ppm.[1][2][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom No.Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1--
28.80 (dd, J ≈ 4.5, 1.5 Hz)151.0
37.90 (dd, J ≈ 4.5, 1.5 Hz)121.5
4-140.0
57.90 (dd, J ≈ 4.5, 1.5 Hz)121.5
68.80 (dd, J ≈ 4.5, 1.5 Hz)151.0
7-165.0
8--
9-175.0
10--
112.70 (s)12.0

Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are abbreviated as: s = singlet, d = doublet, dd = doublet of doublets.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz (or higher field) spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking the pyridine and oxadiazole moieties.

Visualizations

chemical_structure cluster_pyridine Pyridine Ring cluster_oxadiazole 1,2,4-Oxadiazole Ring N1 N1 C2 C2(H) C3 C3(H) C4 C4 C5 C5(H) C7 C7 C4->C7 - C6 C6(H) O8 O8 C9 C9 N10 N10 CH3_11 C11(H3) C9->CH3_11 -

Caption: Numbering scheme for this compound.

nmr_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) start->sample_prep h1_nmr 1D ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr 1D ¹³C{¹H} NMR Acquisition sample_prep->c13_nmr d2_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) sample_prep->d2_nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing d2_nmr->processing analysis Spectral Analysis and Signal Assignment processing->analysis report Reporting of Results analysis->report

Caption: General workflow for NMR analysis.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust method for the complete structural assignment of this compound. The predicted spectral data and detailed protocols presented in this application note serve as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds, facilitating efficient and accurate structural verification.

References

Applications of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in Cancer Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific applications of 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine in cancer research did not yield dedicated studies or quantitative data for this particular compound. However, the broader classes of molecules to which it belongs—1,2,4-oxadiazoles and pyridine derivatives—are of significant interest in oncology drug discovery. This report synthesizes the available information on related compounds to provide a context for the potential applications and research directions for this compound.

Context: 1,2,4-Oxadiazole and Pyridine Moieties in Oncology

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] Similarly, the pyridine ring is a common feature in many established and experimental anticancer drugs. The combination of these two heterocyclic systems in this compound suggests its potential as a bioactive molecule.

Derivatives of 1,2,4-oxadiazole have been investigated for a range of anticancer activities, including the inhibition of crucial cancer-related enzymes and the induction of apoptosis.[1][3] For instance, certain 1,2,4-oxadiazole derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4] Others have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, and lung.[1][5]

Pyridine-containing compounds have also demonstrated significant anticancer properties. They are integral to the structure of several kinase inhibitors and other targeted therapies.[6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Potential Research Applications and Methodologies

Given the absence of specific data for this compound, this section outlines potential research applications and corresponding experimental protocols based on studies of structurally related compounds.

In Vitro Cytotoxicity Screening

A primary step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigation of Mechanism of Action

Should this compound exhibit significant cytotoxicity, the next step would be to elucidate its mechanism of action.

Potential Mechanisms to Investigate:

  • Apoptosis Induction: Assess whether the compound induces programmed cell death.

  • Cell Cycle Arrest: Determine if the compound halts the cell cycle at a specific phase.

  • Kinase Inhibition: Screen the compound against a panel of cancer-related kinases.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the anticancer properties of a novel compound.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated populations.

Synthesis of this compound

While specific anticancer data is lacking, the synthesis of related compounds has been described. The formation of the 1,2,4-oxadiazole ring is a key step.[8][9] A general synthetic approach could involve the reaction of a pyridine-containing amidoxime with an appropriate acylating agent.

General Synthetic Pathway

Synthesis_Pathway Pyridine-4-carboxamidoxime Pyridine-4-carboxamidoxime Cyclization Cyclization Pyridine-4-carboxamidoxime->Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization This compound This compound Cyclization->this compound

Caption: A potential synthetic route to this compound.

Future Directions

The lack of specific research on this compound highlights an opportunity for investigation. Future studies should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.

  • Broad-Spectrum Anticancer Screening: Evaluation of its cytotoxicity against a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: If active, elucidation of its molecular mechanism of action.

  • In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models.

References

Application Notes and Protocols: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine scaffold in drug design. This document includes synthetic protocols, biological applications with quantitative data, and detailed experimental methodologies for key assays.

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The pyridine moiety provides a key interaction point with various biological targets and can be readily modified to modulate potency and selectivity. This scaffold has shown particular promise in the development of novel anticancer and anti-inflammatory agents.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several reliable methods. A common and effective approach involves the cyclization of an O-acylamidoxime intermediate.

General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

A widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative. This can be performed in one or two steps.

Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate

This protocol involves the initial formation of an O-acylamidoxime, which is then cyclized to the 1,2,4-oxadiazole.

Materials:

  • N-hydroxy-pyridine-3-carboximidamide

  • Acetyl chloride

  • Tetrabutylammonium fluoride (TBAF) in acetonitrile (MeCN) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Synthesis of O-acylamidoxime a. Dissolve N-hydroxy-pyridine-3-carboximidamide (1 equivalent) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.

  • Step 2: Cyclization to this compound a. Dissolve the crude O-acylamidoxime in MeCN. b. Add a catalytic amount of TBAF (0.1 equivalents) or pyridine (2 equivalents). c. Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting material. d. Remove the solvent under reduced pressure. e. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product.

Protocol 2: One-Pot Synthesis

This method offers a more streamlined approach to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Materials:

  • Amidoxime (e.g., N-hydroxy-pyridine-3-carboximidamide)

  • Carboxylic acid methyl or ethyl ester (e.g., methyl acetate)

  • Sodium hydroxide (NaOH) in Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amidoxime (1 equivalent) in DMSO, add the carboxylic acid ester (1.2 equivalents).

  • Add a solution of NaOH in DMSO (2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications and Quantitative Data

Derivatives of the this compound scaffold have been investigated for various therapeutic applications, most notably in oncology and inflammation.

Anticancer Activity

Several studies have demonstrated the potential of this scaffold in developing potent anticancer agents. The cytotoxic effects of various derivatives have been evaluated against a range of cancer cell lines.

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference
I-8 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamideRET Kinase0.0073[1]
Derivative A 5-(Aryl substituted)-2-(4-t-butyl-phenyl)-pyridineMCF-73.69[2]
Derivative B 5-(Aryl substituted)-2-(4-t-butyl-phenyl)-pyridineCaco-224.6[2]
VIb-d 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-oneHeLa10.64 - 12.18[3]
Anti-inflammatory Activity

The anti-inflammatory properties of derivatives have been assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats.

Compound IDModification on ScaffoldDose (mg/kg)Inhibition of Edema (%)Reference
11a-n Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamides5033 - 43[4][5]
Indomethacin Standard Drug1045-50[5]

Signaling Pathways

Derivatives of the this compound scaffold have been shown to target key signaling pathways implicated in cancer progression, such as the RET and c-KIT receptor tyrosine kinase pathways.

RET Kinase Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancer types.[3][6]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K GFRa GFRα Co-receptor GFRa->RET Dimerization & Autophosphorylation Ligand GDNF Family Ligand Ligand->GFRa Inhibitor 4-(5-Methyl-1,2,4-oxadiazol-3-yl) pyridine Derivative Inhibitor->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: RET Kinase Signaling Pathway Inhibition.

c-KIT Signaling Pathway

The c-KIT proto-oncogene also encodes a receptor tyrosine kinase, and its activating mutations are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[2][7]

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K STAT STAT cKIT->STAT Ligand Stem Cell Factor (SCF) Ligand->cKIT Dimerization & Autophosphorylation Inhibitor 4-(5-Methyl-1,2,4-oxadiazol-3-yl) pyridine Derivative Inhibitor->cKIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: c-KIT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][8]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate % viability and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (derivatives of the scaffold)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][9]

Paw_Edema_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize fasting Fast animals overnight with free access to water acclimatize->fasting baseline_measurement Measure baseline paw volume (plethysmometer) fasting->baseline_measurement administer_compound Administer test compound or vehicle orally/i.p. baseline_measurement->administer_compound induce_edema Inject 1% carrageenan into the sub-plantar region of the right hind paw administer_compound->induce_edema measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan induce_edema->measure_edema calculate_inhibition Calculate paw edema volume and % inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

References

Application Notes and Protocols for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific experimental data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine was found in the public domain at the time of this writing. The following application notes and protocols are provided as a general guideline for the initial characterization of a novel chemical entity. The proposed dosages, expected outcomes, and signaling pathways are hypothetical and must be confirmed through rigorous experimentation.

Introduction

The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Compounds incorporating this heterocycle have been investigated for their potential to modulate various cellular pathways. This compound belongs to this class of compounds and is of interest for its potential as a modulator of cell signaling pathways relevant to drug discovery.

These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on assessing its cytotoxic effects, impact on cell cycle progression, and potential mechanism of action in cancer cell lines.

Safety and Handling

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[3][4]

  • P271: Use only outdoors or in a well-ventilated area.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the purpose of illustrating how to structure experimental results for this compound. These values are not based on published experimental results.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer8.9
MCF-7Breast Cancer15.2
A549Lung Cancer11.5
HCT116Colon Cancer9.7

Table 2: Hypothetical Cell Cycle Analysis of A549 Cells Treated with this compound for 24 hours

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)602515
5 µM Compound582616
10 µM Compound402040
20 µM Compound301555

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[7]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete growth medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[7]

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[7]

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).[7]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[7]

    • Incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells (24-72h) prepare_compound->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the compound.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2-3 x 10^5 cells/well.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of the compound (e.g., IC50 and sub-IC50 concentrations) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[7]

    • Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]

    • Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining and Analysis:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[7]

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[7]

    • Incubate for 30 minutes at room temperature in the dark.[7]

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol assesses the activation or inhibition of key signaling proteins by detecting their phosphorylation status.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Grow cells in 6-well plates to 80-90% confluency.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal pathway activation.[8]

    • Treat cells with the compound for various time points (e.g., 0.5, 1, 6, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[8]

    • Collect lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[8]

    • Incubate the membrane with primary antibodies overnight at 4°C.[8]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection:

    • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.[8]

Potential Signaling Pathways

Based on the activities of other 1,2,4-oxadiazole compounds, this compound could potentially modulate cell survival and apoptosis pathways. A hypothetical pathway is diagrammed below.

Apoptosis_Pathway cluster_input cluster_pathway Apoptotic Signaling Cascade Compound This compound Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical induction of apoptosis pathway.

References

Application Notes and Protocols for Pharmacokinetic Studies of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential in vitro and in vivo studies required to characterize the pharmacokinetic profile of novel chemical entities like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. The following sections detail the protocols for key assays that evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. While specific data for this compound is not publicly available, representative data from a structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), is presented to illustrate data output.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a reliable method for predicting in vivo drug absorption across the gastrointestinal tract.[1][2] This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[2][3]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, providing an indication of its intestinal absorption potential.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell™ inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell™ inserts at an appropriate density and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[3]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (typically at 10 µM) dissolved in HBSS to the apical (A) side of the monolayer.[1]

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[1]

    • Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Permeability Assay (Basolateral to Apical - B-A): To assess efflux, perform the assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the filter membrane

    • C0 is the initial concentration of the drug in the donor compartment

    The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.[3]

Data Presentation: Caco-2 Permeability
Compound CategoryApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human Absorption
Low Permeability < 1Poor (<50%)
Moderate Permeability 1 - 10Moderate (50-89%)
High Permeability > 10High (>90%)

This table provides a general classification for interpreting Papp values.

In Vitro Metabolic Stability Assessment: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[4][5] The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[6][7]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes from relevant species (e.g., human, rat, mouse)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH (cofactor for CYP enzymes)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in potassium phosphate buffer.[5]

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).

Data Presentation: Metabolic Stability
ParameterValueInterpretation
In Vitro t½ (min) > 30Low Clearance
5 - 30Intermediate Clearance
< 5High Clearance
Intrinsic Clearance (µL/min/mg protein) < 10Low
10 - 100Medium
> 100High

This table provides a general classification for interpreting metabolic stability data.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential for understanding the complete pharmacokinetic profile of a compound in a living organism.[8] Rodent models, such as rats and mice, are commonly used in early-stage drug discovery.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of a test compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Test compound formulated for IV and PO administration

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Divide them into two groups for IV and PO administration.

    • IV Group: Administer the test compound via tail vein injection (e.g., 1-5 mg/kg).

    • PO Group: Administer the test compound via oral gavage (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[9]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the following parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

    • Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Representative Pharmacokinetic Data of a Structurally Related Compound (ODASA) in Rats
ParameterOcular Instillation (1.6 mg/kg)Intraperitoneal Injection (1.6 mg/kg)
Cmax (ng/mL) 349.85 ± 62.50-
t½ (h) 46.4 ± 3.8-
Relative Bioavailability (%) 81.03-

Data for 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats.[10][11] Note: The routes of administration are specific to the cited study.

Visualizations

G cluster_0 In Vitro Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days for differentiation A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to apical or basolateral side C->D E Incubate at 37°C D->E F Collect samples from donor and receiver compartments E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H G cluster_1 Metabolic Stability Workflow A Prepare incubation mix: Test compound + Liver Microsomes B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect samples at multiple time points C->D E Terminate reaction with Acetonitrile D->E F Process samples (centrifugation) E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and Intrinsic Clearance G->H G cluster_2 In Vivo Pharmacokinetic Study Workflow A Acclimate animals B Administer test compound (IV and PO routes) A->B C Collect blood samples at specified time points B->C D Prepare plasma from blood samples C->D E Quantify drug concentration in plasma by LC-MS/MS D->E F Perform pharmacokinetic analysis E->F G Determine PK parameters (Cmax, Tmax, AUC, t½, F%) F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine synthesis.

Troubleshooting Guides

This guide addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Issue 1: Consistently Low Yield of this compound

  • Question: My reaction to synthesize this compound is consistently resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of 1,2,4-oxadiazoles are a common issue and can stem from several factors. The primary route for this synthesis involves the reaction of isonicotinamide oxime with an acetic acid derivative (e.g., acetic anhydride or acetyl chloride) to form an O-acyl amidoxime intermediate, followed by cyclization. Here are the most common causes for low yields and their respective solutions:

    • Incomplete Acylation: The initial O-acylation of isonicotinamide oxime may be incomplete.

      • Solution: Ensure a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride or acetyl chloride) is used. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amidoxime.

    • Hydrolysis of the O-acyl Amidoxime Intermediate: The O-acyl amidoxime intermediate is susceptible to hydrolysis, which will revert it back to the starting isonicotinamide oxime.[1]

      • Solution: It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Inefficient Cyclization: The final cyclodehydration step to form the 1,2,4-oxadiazole ring is often the most challenging and may require forcing conditions.[1]

      • Solution: The cyclization can be promoted by heat or by using a suitable base. Refluxing in a high-boiling solvent such as toluene or xylene can be effective. Alternatively, base-mediated cyclization at room temperature can be achieved using strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in anhydrous THF or superbase systems like NaOH or KOH in DMSO.[1] Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time.

    • Suboptimal Reaction Temperature: Both the acylation and cyclization steps are sensitive to temperature.

      • Solution: For the acylation step, the reaction is often carried out at a low temperature (e.g., 0 °C) to control the reactivity of the acylating agent, and then allowed to warm to room temperature. For the cyclization step, if thermal conditions are used, ensure the temperature is high enough to drive the reaction to completion. If base-mediated cyclization is employed, room temperature is often sufficient.[1]

Issue 2: Presence of Significant Side Products

  • Question: My final product is contaminated with significant side products. How can I identify and minimize them?

  • Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation:

    • Unhydrolyzed O-acyl Amidoxime: A common impurity is the unreacted O-acyl amidoxime intermediate.

      • Identification: This can be identified by LC-MS, as its mass will correspond to the sum of the masses of isonicotinamide oxime and an acetyl group.

      • Solution: Ensure the cyclization conditions are sufficiently forcing (higher temperature, longer reaction time, or a more potent base) to drive the reaction to completion.

    • Formation of Isomers (Boulton-Katritzky Rearrangement): 3,5-disubstituted 1,2,4-oxadiazoles can sometimes undergo thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.

      • Solution: To minimize this, use neutral and anhydrous conditions for the reaction workup and purification. Avoid prolonged heating at high temperatures once the product is formed.

    • Dimerization of Nitrile Oxides: Although less common in this synthetic route, dimerization of nitrile oxides (which can be formed under certain conditions) to furoxans can be a competing reaction.[1]

      • Solution: Following a well-established two-step procedure with controlled acylation and subsequent cyclization generally minimizes this side reaction.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the polarity of the pyridine ring and the potential for closely related impurities.

    • Standard Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture can be quenched with water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any acid. The product is then extracted into a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

    • Column Chromatography: The most common method for purifying 1,2,4-oxadiazole derivatives is flash column chromatography on silica gel. A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically used as the eluent system. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale trials and may include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting materials for the synthesis of this compound?

    • A1: The most common and direct precursors are isonicotinamide oxime (also known as N'-hydroxypyridine-4-carboximidamide) and an acetylating agent such as acetic anhydride or acetyl chloride.

  • Q2: Should I use a one-pot or a two-step procedure for this synthesis?

    • A2: A two-step procedure, which involves the initial synthesis and isolation of the O-acyl isonicotinamide oxime followed by a separate cyclization step, often provides better control and can lead to higher purity of the final product. One-pot procedures, where acylation and cyclization occur in the same reaction vessel, can be more time and resource-efficient but may require more optimization to minimize side reactions.[1]

  • Q3: What analytical techniques are best for monitoring the reaction progress?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for confirming the presence of the desired product and identifying any major side products by their mass-to-charge ratio.

  • Q4: Can microwave irradiation be used to improve the synthesis?

    • A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for the cyclization step.[1] The reaction is typically carried out in a sealed vessel under controlled temperature and pressure. Optimization of the microwave power, temperature, and time will be necessary for the specific substrate.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

Method Acylating Agent Cyclization Conditions Solvent Typical Yields Reference
Thermal CyclizationAcetic AnhydrideRefluxToluene or XyleneModerate to GoodGeneral Knowledge
Base-Mediated (TBAF)Acetyl ChlorideTBAF, Room TempAnhydrous THFGood to Excellent[1]
Base-Mediated (Superbase)Acetic AnhydrideNaOH or KOH, Room TempAnhydrous DMSOGood to Excellent[1]
Microwave-AssistedAcetyl ChlorideMicrowave IrradiationDMF or DioxaneGood to Excellent[1]

Experimental Protocols

Protocol: Two-Step Synthesis of this compound

Step 1: O-Acylation of Isonicotinamide Oxime

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve isonicotinamide oxime (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • If necessary, the intermediate O-acetyl isonicotinamide oxime can be isolated by quenching the reaction with water, extracting with an organic solvent, and removing the solvent under reduced pressure.

Step 2: Cyclodehydration to form this compound

  • Method A: Thermal Cyclization

    • Dissolve the crude O-acetyl isonicotinamide oxime from Step 1 in a high-boiling solvent such as toluene.

    • Heat the solution to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Method B: Base-Mediated Cyclization (TBAF)

    • Dissolve the crude O-acetyl isonicotinamide oxime from Step 1 in anhydrous THF under an inert atmosphere.

    • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

    • Continue stirring and monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: O-Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product cluster_purification Purification Isonicotinamide Oxime Isonicotinamide Oxime Acylation Reaction Acylation Reaction Isonicotinamide Oxime->Acylation Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation Reaction O-acetyl isonicotinamide oxime O-acetyl isonicotinamide oxime Acylation Reaction->O-acetyl isonicotinamide oxime Formation Cyclodehydration Cyclodehydration O-acetyl isonicotinamide oxime->Cyclodehydration Input This compound This compound Cyclodehydration->this compound Yields Workup & Chromatography Workup & Chromatography This compound->Workup & Chromatography

Caption: Workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Issue CheckAcylation Check O-Acylation Step Start->CheckAcylation CheckCyclization Check Cyclization Step Start->CheckCyclization CheckPurity Check Reagent Purity/ Anhydrous Conditions Start->CheckPurity IncompleteAcylation Incomplete Reaction? CheckAcylation->IncompleteAcylation InefficientCyclization Inefficient Reaction? CheckCyclization->InefficientCyclization Hydrolysis Hydrolysis of Intermediate? CheckPurity->Hydrolysis IncompleteAcylation->CheckCyclization No IncreaseAcyl Increase Acylating Agent/ Reaction Time IncompleteAcylation->IncreaseAcyl Yes End Yield Improved IncreaseAcyl->End InefficientCyclization->CheckPurity No IncreaseTempBase Increase Temperature/ Use Stronger Base InefficientCyclization->IncreaseTempBase Yes IncreaseTempBase->End UseDry Use Anhydrous Solvents/ Inert Atmosphere Hydrolysis->UseDry Yes Hydrolysis->End No UseDry->End

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS No. 10350-70-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Based on the typical synthesis of 1,2,4-oxadiazoles, the primary impurities are likely to be unreacted starting materials and side products from the cyclization reaction. The synthesis of this compound generally proceeds via the reaction of an isonicotinonitrile derivative with hydroxylamine to form an amidoxime, followed by cyclization with an acetic anhydride or a related acetylating agent.

Potential Impurities:

  • Isonicotinamidine / Isonicotinamide: Incomplete conversion of the nitrile starting material can lead to the presence of the corresponding amidoxime or its hydrolysis product, the amide.

  • Unreacted Acetylating Agent and Byproducts: Residual acetic anhydride and its byproduct, acetic acid, may be present.

  • Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric oxadiazole structures, although the 1,2,4-isomer is generally favored in this synthetic route.

  • Polymeric Materials: Under certain conditions, side reactions can lead to the formation of polymeric impurities.

Q2: My final product has a low melting point and appears oily. What could be the cause?

An oily appearance and a depressed, broad melting point are indicative of impurities. The presence of residual solvents or any of the impurities listed in Q1 can lead to this observation. It is also possible that the product has "oiled out" during a failed recrystallization attempt.

Q3: I am observing significant product loss during column chromatography. What are the possible reasons?

Product loss during column chromatography can be attributed to several factors:

  • Irreversible Adsorption: Highly polar compounds, especially those with basic nitrogen atoms like pyridine, can bind strongly to silica gel, which is acidic. This can lead to streaking, poor separation, and low recovery.

  • Compound Instability: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis under acidic or basic conditions. If the solvent system or silica gel is not neutral, it could lead to degradation of the product on the column.

  • Inappropriate Solvent System: An eluent with either too high or too low polarity can result in poor separation from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.

Q4: What is the recommended storage condition for this compound?

To prevent potential degradation, the compound should be stored in a cool, dry, and dark place in a tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and air, which could contribute to hydrolysis over time.

Troubleshooting Guides

This section provides structured guidance for common purification challenges.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • Broad peaks in NMR spectrum.

  • Multiple spots on TLC analysis.

  • Low and broad melting point range.

Logical Troubleshooting Workflow:

G start Low Purity Detected check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Unreacted Starting Materials? check_impurities->is_starting_material is_side_product Side Products? is_starting_material->is_side_product No wash Perform Aqueous Wash (e.g., sat. NaHCO3 for acidic impurities, brine for water-soluble impurities) is_starting_material->wash Yes is_solvent Residual Solvent? is_side_product->is_solvent No chromatography Perform Column Chromatography is_side_product->chromatography Yes high_vac Dry Under High Vacuum is_solvent->high_vac Yes recrystallize Attempt Recrystallization wash->recrystallize end_node Pure Product recrystallize->end_node chromatography->end_node high_vac->end_node G start Recrystallization Fails oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more of the more soluble solvent and reheat. Cool slowly. oiling_out->add_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No scratch_flask Scratch inner wall of flask with a glass rod. no_crystals->scratch_flask Yes reduce_volume Reduce solvent volume and cool again. low_recovery->reduce_volume Yes end_node Successful Recrystallization add_solvent->end_node seed_crystals Add a seed crystal. scratch_flask->seed_crystals seed_crystals->reduce_volume change_solvent Try a different solvent system (see Table 2). reduce_volume->change_solvent change_solvent->end_node G cluster_synthesis Synthesis cluster_purification Purification Isonicotinonitrile Isonicotinonitrile Amidoxime Isonicotinamidoxime Isonicotinonitrile->Amidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Product This compound Amidoxime->Product AceticAnhydride Acetic Anhydride AceticAnhydride->Product Crude Crude Product Product->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure

Technical Support Center: Optimizing 1,2,4-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1,2,4-oxadiazoles. This document offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in reaction optimization.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of 1,2,4-oxadiazoles in a question-and-answer format.

Question 1: I am observing a low or no yield of my desired 1,2,4-oxadiazole. What are the potential causes and solutions?

Answer:

Low yields in 1,2,4-oxadiazole synthesis can stem from several factors, primarily related to the reactivity of starting materials and the efficiency of the cyclization step.

  • Inefficient Cyclization of the O-acylamidoxime Intermediate: The cyclodehydration of the O-acylamidoxime is often the most challenging step.[1]

    • Solution: Consider switching to more potent cyclization conditions. For thermally promoted cyclizations, ensure adequate heating, potentially by refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclizations, strong, non-nucleophilic bases are preferable. Tetrabutylammonium fluoride (TBAF) in dry THF at room temperature is a highly effective option. Alternatively, superbase systems like NaOH/DMSO or KOH/DMSO can facilitate cyclization at room temperature.

  • Poor Reactivity of Starting Materials:

    • Amidoxime Route: The nature of the carboxylic acid derivative used can significantly impact the reaction.

    • 1,3-Dipolar Cycloaddition Route: The reactivity of the nitrile can be low.

    • Solution: For the amidoxime route, activating the carboxylic acid with coupling agents like EDC, DCC, or CDI can improve reactivity. For the 1,3-dipolar cycloaddition, using an electron-deficient nitrile or employing a catalyst, such as a platinum(IV) complex, can enhance the reaction rate.

  • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[1]

    • Solution: Protect these functional groups before proceeding with the synthesis.

  • Suboptimal Reaction Conditions:

    • Solution: Ensure you are using an appropriate solvent. Aprotic solvents like DMF, THF, DCM, and MeCN are generally suitable for base-catalyzed cyclizations.[1] Avoid protic solvents such as water or methanol.[1] Also, ensure your reagents and solvents are anhydrous, as water can lead to hydrolysis of intermediates.

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Answer:

The formation of side products is a common issue. Here are some of the most frequent side products and strategies to mitigate their formation:

  • Dimerization of Nitrile Oxide (Furoxans): This is a prevalent side reaction in 1,3-dipolar cycloaddition reactions.

    • Solution: Perform the reaction in the presence of the nitrile dipolarophile to favor the desired cycloaddition. Slow addition of the nitrile oxide precursor to the reaction mixture can also help to minimize dimerization.

  • Formation of 1,2,4-Oxadiazole-4-oxides: This can also result from nitrile oxide dimerization.

    • Solution: Optimization of reaction conditions, such as temperature and catalyst, can help suppress this side reaction.

  • Hydrolysis of O-acylamidoxime Intermediate: You may observe a major peak in your LC-MS corresponding to the hydrolyzed O-acylamidoxime.

    • Solution: This is often caused by the presence of water or prolonged heating.[1] Ensure anhydrous conditions and minimize reaction time and temperature for the cyclodehydration step.[1]

  • Boulton-Katritzky Rearrangement Products: Certain 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal or photochemical rearrangement.[1]

    • Solution: Avoid excessive heat or exposure to light during the reaction and work-up. Use neutral, anhydrous conditions for purification and store the final compound in a dry environment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?

A1: The two most prevalent methods are the condensation of an amidoxime with a carboxylic acid or its derivative (the amidoxime route) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.

Q2: How do I choose the best catalyst for my 1,2,4-oxadiazole synthesis?

A2: The choice of catalyst is dependent on your chosen synthetic route and substrates.

  • For the amidoxime route:

    • Bases: TBAF is very effective for room-temperature cyclization of O-acylamidoximes. For one-pot syntheses from amidoximes and esters, inorganic bases like NaOH or KOH in DMSO are efficient.

    • Acids: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) is a mild and effective catalyst for the reaction of amidoximes and nitriles.

    • Coupling Agents: EDC, DCC, and CDI are used to activate carboxylic acids for reaction with amidoximes.

  • For 1,3-dipolar cycloaddition:

    • Metal Catalysts: Platinum(IV) catalysts can promote the cycloaddition under mild conditions.

Q3: What are the benefits of using microwave irradiation for 1,2,4-oxadiazole synthesis?

A3: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to improved yields. It has been successfully applied to both the cyclization of O-acylamidoximes and one-pot reactions.[2]

Data Presentation

The following tables provide a summary of quantitative data for different synthetic methods to facilitate comparison.

Table 1: Comparison of Catalysts for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acid Derivatives.

Catalyst/Reagent SystemTypical Reaction TimeTypical TemperatureTypical Yield (%)Reference
NaOH/DMSO4-24 hoursRoom Temperature11-90%[3][4]
TBAF/THF1-72 hoursRoom Temperature<5-98%[4][5]
PTSA/ZnCl₂1-5 hours80 °C>90%[6]
Vilsmeier ReagentNot specifiedNot specified61-93%[3]
TfOH10 minutesNot specified~90%[3][4]

Table 2: Comparison of General Synthetic Routes to 1,2,4-Oxadiazoles.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Amidoxime & Acyl Chloride (Two-Step) Amidoxime, Acyl Chloride, Base (e.g., Pyridine)1-16 hoursRoom Temp. to Reflux60-95%High yields, well-established, broad substrate scope.Requires pre-synthesis of amidoximes, multi-step process.[7]
Amidoxime & Carboxylic Acid (One-Pot) Amidoxime, Carboxylic Acid, Coupling Agent2-24 hoursRoom Temperature70-95%Operationally simple, avoids isolation of intermediates.Coupling agent may need to be removed during work-up.[7]
1,3-Dipolar Cycloaddition Nitrile, Nitrile Oxide PrecursorVariableVariableModerateModular approach for library synthesis.Prone to nitrile oxide dimerization, can require vigorous conditions.[3][7]
Oxidative Cyclization N-acyl amidines, Oxidant (e.g., NBS)~5 hoursRoom Temperature91-99%Mild conditions, high yields.May not be as broadly applicable as other methods.[5][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium[4]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: PTSA-ZnCl₂ Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[7][10]

Materials:

  • Amidoxime (1.0 eq)

  • Organic Nitrile (1.0-1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.3 eq)

  • Anhydrous Zinc Chloride (0.3 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amidoxime and the organic nitrile in DMF (or acetonitrile), add p-toluenesulfonic acid monohydrate and anhydrous zinc chloride.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (typically complete within 1-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_amidoxime_route Amidoxime Route cluster_cycloaddition_route 1,3-Dipolar Cycloaddition Route A_start Amidoxime + Carboxylic Acid Derivative A_react Reaction: - Base (e.g., NaOH/DMSO) or - Coupling Agent (e.g., EDC) or - Acid Catalyst (e.g., PTSA/ZnCl2) A_start->A_react A_workup Work-up & Purification A_react->A_workup A_product 3,5-Disubstituted 1,2,4-Oxadiazole A_workup->A_product C_start Nitrile + Nitrile Oxide Precursor C_react In situ generation of Nitrile Oxide & [3+2] Cycloaddition C_start->C_react C_workup Work-up & Purification C_react->C_workup C_product 1,2,4-Oxadiazole C_workup->C_product

Caption: General experimental workflows for 1,2,4-oxadiazole synthesis.

troubleshooting_workflow start Low Yield of 1,2,4-Oxadiazole check_cyclization Is cyclization of O-acylamidoxime inefficient? start->check_cyclization improve_cyclization Use stronger cyclization agent (e.g., TBAF/THF, NaOH/DMSO) or increase temperature. check_cyclization->improve_cyclization Yes check_reactivity Are starting materials unreactive? check_cyclization->check_reactivity No end Optimized Reaction improve_cyclization->end improve_reactivity Use coupling agent for carboxylic acid or use electron-deficient nitrile. check_reactivity->improve_reactivity Yes check_side_reactions Are there significant side reactions? check_reactivity->check_side_reactions No improve_reactivity->end minimize_side_reactions - Slow addition of reagents - Anhydrous conditions - Avoid excessive heat/light check_side_reactions->minimize_side_reactions Yes check_side_reactions->end No minimize_side_reactions->end

Caption: A logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.

boulton_katritzky oxadiazole 1,2,4-Oxadiazole with side chain containing a nucleophilic atom (Z) intermediate Cyclic Intermediate oxadiazole->intermediate Intramolecular nucleophilic attack of Z on N(2) of oxadiazole product Rearranged Heterocycle intermediate->product Cleavage of O-N bond and ring rearrangement

Caption: Simplified mechanism of the Boulton-Katritzky rearrangement.

References

Technical Support Center: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation of 4-pyridinecarboxamidoxime (also known as isonicotinamidoxime) with an acetylating agent, typically acetic anhydride. The reaction proceeds in two main stages: the initial O-acylation of the amidoxime to form an O-acetyl intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and moisture control are critical. The O-acylation step is often exothermic and should be controlled with cooling. The subsequent cyclization to the oxadiazole usually requires heating. Anhydrous conditions are recommended to prevent hydrolysis of the acetic anhydride and the O-acetylated intermediate.

Q3: Can I use a one-pot procedure for this synthesis?

A3: Yes, one-pot procedures are common and efficient for this type of synthesis. Typically, the 4-pyridinecarboxamidoxime is treated with acetic anhydride in a suitable solvent, and after an initial period at a lower temperature for acylation, the mixture is heated to drive the cyclization. This avoids the need to isolate the potentially unstable O-acetyl intermediate.

Q4: What are the expected yields for this reaction?

A4: Yields can vary significantly based on the reaction conditions and purification methods. Generally, yields for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can range from poor to excellent (11-90%).[1] Careful optimization of temperature, reaction time, and work-up procedures is key to achieving higher yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Cyclization: The O-acetylated intermediate has not fully converted to the oxadiazole. 2. Hydrolysis of Intermediate: The O-acetylamidoxime is sensitive to water and can hydrolyze back to the starting amidoxime. 3. Incorrect Reaction Temperature: The temperature for the cyclization step may be too low, or the reaction time too short.1. Optimize Heating: After the initial acylation, ensure the reaction is heated sufficiently (e.g., reflux) to promote cyclodehydration. Monitor the reaction progress by TLC or LC-MS. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Temperature/Time: Gradually increase the reflux temperature or extend the reaction time, monitoring for product formation and byproduct accumulation.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Material: Incomplete reaction of 4-pyridinecarboxamidoxime. 2. Formation of N,O-Diacetylated Byproduct: Excess acetic anhydride can lead to acetylation of both the oxime oxygen and the amino group. 3. Amidoxime Dehydration: The starting 4-pyridinecarboxamidoxime can dehydrate to form 4-cyanopyridine under harsh heating conditions. 4. Hydrolysis of Product: The oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic work-up conditions.1. Adjust Stoichiometry: Ensure an appropriate molar ratio of acetic anhydride to the amidoxime. A slight excess of the anhydride is common. 2. Control Acylation Conditions: Add the acetic anhydride slowly at a lower temperature (e.g., 0-5 °C) to favor O-acylation over N-acylation. 3. Moderate Heating: Avoid excessive temperatures during cyclization to minimize dehydration of the starting material. 4. Neutral Work-up: Use a mild work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. 5. Purification: Utilize column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the desired product from impurities.
Difficulty in Product Isolation/Oily Product 1. Residual Pyridine or Acetic Acid: If pyridine is used as a solvent or catalyst, it can be difficult to remove. Acetic acid is a byproduct that also needs to be removed. 2. Presence of Byproducts: Impurities can prevent the product from crystallizing.1. Azeotropic Removal: Co-evaporate the crude product with toluene under reduced pressure to help remove residual pyridine and acetic acid. 2. Aqueous Work-up: During extraction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine. 3. Chromatography: If the product remains an oil, purification by column chromatography is the most effective method for isolation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar 1,2,4-oxadiazoles. This data can serve as a benchmark for optimizing the synthesis of this compound.

AmidoximeAcylating AgentSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
BenzenecarboximidamideAcetic AnhydridePyridine-Reflux285General Procedure
4-MethylbenzenecarboximidamideMethyl AcetateDMSONaOHRoom Temp4-2411-90[1]
Various AmidoximesAcyl ChloridesTHFTBAFRoom Temp1-72<5-98[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a general procedure based on standard methods for 1,2,4-oxadiazole synthesis.

Materials:

  • 4-Pyridinecarboxamidoxime

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridinecarboxamidoxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amidoxime) under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure (co-evaporation) to remove residual pyridine. Repeat this step if necessary.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Visualizations

Synthesis_Pathway Amidoxime 4-Pyridinecarboxamidoxime Intermediate O-Acetyl Amidoxime Intermediate Amidoxime->Intermediate O-Acylation (Pyridine, 0°C to RT) Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Product This compound Intermediate->Product Cyclodehydration (Heat/Reflux) AcOH Acetic Acid (byproduct) Intermediate->AcOH - H₂O

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction Path cluster_side Potential Side Reactions Amidoxime 4-Pyridinecarboxamidoxime Intermediate O-Acetyl Intermediate Amidoxime->Intermediate + Ac₂O Dehydration 4-Cyanopyridine (Dehydration) Amidoxime->Dehydration Harsh Heat (-H₂O) Product Desired Product Intermediate->Product Heat Diacetyl N,O-Diacetylated Byproduct Intermediate->Diacetyl + Excess Ac₂O Hydrolysis Starting Amidoxime (Hydrolysis) Intermediate->Hydrolysis + H₂O

Caption: Overview of potential side reactions during the synthesis.

References

Troubleshooting inconsistent results in assays with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results in assays with this compound?

A1: Inconsistent assay results with this compound can stem from several factors, broadly categorized as:

  • Compound-Specific Issues: Poor solubility in assay buffer, chemical instability under experimental conditions, or compound aggregation at higher concentrations.

  • Assay System Issues: Variability in cell health and density (for cell-based assays), enzyme activity, or reagent stability.

  • Experimental Execution: Pipetting errors, temperature fluctuations, inconsistent incubation times, and improper data analysis.

Q2: How can I determine if my compound is soluble in the assay buffer?

A2: You can assess the solubility of this compound using either a kinetic or thermodynamic solubility assay. A kinetic solubility assay is often sufficient for early-stage discovery and involves adding a concentrated DMSO stock of the compound to your aqueous buffer and detecting precipitation, often by nephelometry or visual inspection. For more definitive results, a thermodynamic solubility assay, which measures solubility at equilibrium, can be performed.[1][2][3]

Q3: Is this compound expected to be stable in my assay?

A3: The 1,2,4-oxadiazole ring can be susceptible to cleavage under certain conditions. The stability of the compound should be empirically determined in your specific assay buffer and conditions (pH, temperature, presence of biological components). An LC-MS-based stability assay can be used to monitor the degradation of the parent compound over time.

Q4: What is compound aggregation and how can it affect my results?

A4: Compound aggregation is the formation of colloidal particles by a compound in solution, which can lead to non-specific assay interference and false-positive results.[4] Aggregation is a common issue with small molecules and can be concentration-dependent. Dynamic Light Scattering (DLS) is a technique that can be used to detect the presence of aggregates.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

High variability between replicate wells often points to issues with experimental technique or the physicochemical behavior of the compound in the assay.

Troubleshooting Workflow:

start High Variability in Replicates solubility Assess Compound Solubility start->solubility pipetting Review Pipetting Technique start->pipetting aggregation Check for Aggregation (DLS) solubility->aggregation If soluble mixing Ensure Proper Mixing pipetting->mixing conclusion Variability Reduced mixing->conclusion detergent Add Non-ionic Detergent (e.g., Triton X-100) aggregation->detergent If aggregation is detected detergent->conclusion

Caption: Troubleshooting workflow for high replicate variability.

Q&A:

  • Q: My dose-response curves are inconsistent between experiments. What should I investigate first? A: Start by verifying the solubility and stability of this compound under your specific assay conditions. Prepare fresh stock solutions and visually inspect for any precipitation upon dilution into the assay buffer. It is also crucial to ensure consistent cell seeding density and health for cell-based assays.[5][6]

  • Q: I observe a drop in signal at higher concentrations of the compound. What could be the cause? A: This "bell-shaped" curve can be indicative of compound aggregation at higher concentrations, which can lead to non-specific inhibition or interference with the detection method.[4] Consider performing a Dynamic Light Scattering (DLS) experiment to check for aggregates. Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can often mitigate aggregation-based artifacts.

Issue 2: Poor assay window (low signal-to-background).

A poor assay window can make it difficult to distinguish true hits from noise.

Troubleshooting Workflow:

start Poor Assay Window reagents Check Reagent Quality and Concentration start->reagents incubation Optimize Incubation Times start->incubation stability Assess Compound and Reagent Stability reagents->stability detection Verify Detector Settings incubation->detection conclusion Assay Window Improved stability->conclusion detection->conclusion

Caption: Troubleshooting workflow for a poor assay window.

Q&A:

  • Q: The signal from my positive control is lower than expected. What should I check? A: Ensure that all reagents, especially enzymes or cells, are active and used at the optimal concentration. Reagent stability over the course of the experiment should also be confirmed. For enzymatic assays, ensure the substrate concentration is appropriate (typically at or below the Km).

  • Q: My background signal is very high. How can I reduce it? A: High background can be caused by several factors, including contaminated reagents, autofluorescence of the compound or plate, or non-specific binding. Running appropriate controls, such as wells with compound but no enzyme/cells, can help identify the source of the high background.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for rapidly assessing the solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, add your aqueous assay buffer.

  • Add the compound stock solution to the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Include a blank control with buffer and DMSO only.

  • Mix the plate gently and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of the solutions using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation:

Compound Concentration (µM)Absorbance at 620 nmVisual Observation
10.05 ± 0.01Clear
50.06 ± 0.01Clear
100.07 ± 0.02Clear
250.15 ± 0.03Slight Haze
500.45 ± 0.05Visible Precipitate
1000.98 ± 0.08Heavy Precipitate
Protocol 2: Compound Stability Assessment by LC-MS

This protocol outlines a method to determine the stability of this compound in your assay buffer over time.

Methodology:

  • Prepare a solution of the compound in your assay buffer at the highest concentration to be used in your experiments.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS to determine the concentration of the parent compound remaining.

  • Plot the percentage of the compound remaining versus time to determine its stability profile.[4][7][8][9][10]

Data Presentation:

Time (hours)Peak Area of CompoundPeak Area of Internal Standard% Compound Remaining
01,000,000500,000100%
1980,000510,00096.1%
2950,000490,00096.9%
4920,000505,00091.1%
8850,000495,00085.9%
24700,000500,00070.0%
Protocol 3: Detection of Compound Aggregation by Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to detect the formation of aggregates of this compound.

Methodology:

  • Prepare solutions of the compound in your assay buffer at a range of concentrations, including those that showed inconsistent results.

  • Ensure the solutions are free of dust and other particulates by filtering them through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Analyze the samples using a DLS instrument.

  • The presence of large particles (typically >100 nm in diameter) that are not present in the buffer-only control is indicative of compound aggregation.[11][12]

Data Presentation:

Compound Concentration (µM)Mean Particle Diameter (nm)Polydispersity Index (PDI)
15 ± 10.1
108 ± 20.2
50250 ± 500.5
100>1000>0.7

By systematically addressing these potential issues, researchers can improve the consistency and reliability of their assay results when working with this compound.

References

Technical Support Center: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. The information provided is intended to assist in understanding and mitigating potential degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound involves the hydrolysis of the 1,2,4-oxadiazole ring under both acidic and alkaline conditions.[1][2][3] The pyridine ring is generally more stable but can be susceptible to photodegradation and microbial degradation.[4][5][6]

  • Acid-Catalyzed Hydrolysis: At low pH, the N-4 nitrogen of the oxadiazole ring becomes protonated. This makes the C-3 carbon more susceptible to nucleophilic attack by water, leading to ring opening and the formation of a pyridine-4-carboxamide and acetic acid.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the C-3 carbon of the oxadiazole ring is directly attacked by a hydroxide ion. This also results in ring cleavage, yielding pyridine-4-carboxamide and acetate.[1][2][3]

  • Photodegradation: Exposure to UV light may lead to the degradation of the pyridine ring, potentially forming products like succinic acid.[7]

Q2: What are the expected degradation products of this compound?

A2: The major degradation products resulting from the hydrolysis of the 1,2,4-oxadiazole ring are expected to be:

  • Pyridine-4-carboxamide

  • Acetic acid or Acetate

Under photolytic stress, more complex degradation products of the pyridine ring could be formed.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Studies on similar 1,2,4-oxadiazole derivatives show maximum stability in a pH range of 3-5.[1][2][3] Therefore, for solutions, buffering in this pH range is recommended. Avoid exposure to strong acids, bases, and direct light.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks observed in HPLC analysis of a sample solution. Degradation of the compound.1. Verify pH of the solution: The 1,2,4-oxadiazole ring is labile to both high and low pH. Ensure the pH is within the stable range of 3-5. 2. Protect from light: The pyridine moiety can be susceptible to photodegradation. Store solutions in amber vials or protect from light. 3. Check storage temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., 2-8 °C for short-term, -20 °C for long-term). 4. Analyze for known degradants: If possible, use analytical standards of potential degradation products (e.g., pyridine-4-carboxamide) to confirm their presence.
Loss of compound potency over time. Chemical instability leading to degradation.1. Conduct a forced degradation study: Expose the compound to various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways. 2. Re-evaluate formulation/solvent: If the compound is in a formulation, excipients could be contributing to instability. Consider reformulating in a more stable buffer system. For solutions, ensure the solvent is of high purity and free of contaminants.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.1. Assess compound stability in assay buffer: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Adjust assay conditions: If instability is observed, consider modifying the pH of the assay buffer (if the assay allows) or reducing the incubation time.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Follow the same incubation and analysis steps as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze aliquots by HPLC at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

    • At specified time points, dissolve a sample of the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled light source (e.g., ICH option 1 or 2) in a photostability chamber.

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze both samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Visualizations

Degradation Pathways

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) cluster_photo Photodegradation (UV Light) parent This compound degradant1 Pyridine-4-carboxamide parent->degradant1 Ring Opening degradant2 Acetic Acid / Acetate parent->degradant2 Ring Opening parent_acid This compound parent_base This compound parent_photo This compound degradant3 Pyridine Ring Degradants (e.g., Succinic Acid) parent_photo->degradant3

Caption: Potential degradation pathways of this compound.

Experimental Workflow

Forced Degradation Experimental Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis (Separation of Parent and Degradants) sample->analyze characterize Characterize Degradants (LC-MS/MS, NMR) analyze->characterize pathway Elucidate Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study.

References

Minimizing toxicity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in cell line experiments. The following information is based on established principles of in vitro toxicology and cell culture.

Frequently Asked Questions (FAQs)

Q1: My initial screen with this compound shows high cytotoxicity across multiple cell lines. What are the potential causes?

A1: High cytotoxicity from a novel compound can stem from several factors. These include on-target toxicity (the compound's intended mechanism is lethal to the cells), off-target toxicity (the compound affects unintended cellular pathways), or the formation of reactive metabolites.[1] It is also possible that the experimental conditions, such as high compound concentration or issues with the vehicle solvent, are contributing to cell death.

Q2: What is the difference between on-target and off-target toxicity?

A2: On-target toxicity occurs when the compound's effect on its intended biological target leads to cell death. Off-target toxicity arises when the compound interacts with other unintended molecules, such as kinases or ion channels, disrupting essential cellular functions and causing adverse effects.[1]

Q3: Could the cell culture medium be influencing the compound's toxicity?

A3: Yes, components in the cell culture medium, particularly serum, can significantly alter a compound's bioavailability and, consequently, its potency and toxicity.[2] Serum proteins can bind to hydrophobic compounds, reducing the effective concentration available to the cells. Conversely, some enzymes in serum can metabolize a compound into a more toxic form.[3]

Q4: How can I determine if my compound is being converted into a more toxic metabolite?

A4: The liver is the primary site of metabolism for many compounds.[4] To test for metabolic activation in vitro, you can incorporate liver fractions, such as S9 fractions or microsomes, into your cell-based assays.[4][5] If toxicity increases in the presence of these fractions, it suggests that a metabolite may be responsible for the observed cytotoxicity.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Primary Screening

If your initial experiments with this compound show unexpectedly high levels of cell death, follow this systematic approach to diagnose and mitigate the issue.

Troubleshooting Workflow

start High Cytotoxicity Observed confirm Confirm Cytotoxicity (Dose-response, multiple cell lines) start->confirm check_params Review Experimental Parameters (Vehicle, concentration, incubation time) confirm->check_params If confirmed serum_effect Assess Serum Effect (Test in low-serum or serum-free media) check_params->serum_effect If parameters are correct metabolism Investigate Metabolic Activation (Incorporate S9 fraction) check_params->metabolism If parameters are correct serum_effect->metabolism If toxicity changes mechanism Elucidate Toxicity Mechanism (Apoptosis, necrosis, oxidative stress assays) serum_effect->mechanism If toxicity is independent of serum metabolism->mechanism If toxicity increases optimize Optimize Dosing Strategy (Lower concentration, shorter exposure) mechanism->optimize

Caption: Troubleshooting workflow for high initial cytotoxicity.

Step-by-Step Guide & Data Interpretation

StepActionRationaleData Interpretation
1. Confirm Cytotoxicity Perform a detailed dose-response curve for this compound in at least two different cell lines.This confirms the initial observation and establishes the IC50 (half-maximal inhibitory concentration).A steep dose-response curve suggests acute toxicity. Similar IC50 values across cell lines may indicate a general cytotoxic mechanism.
2. Review Experimental Parameters Check the final concentration of the vehicle (e.g., DMSO). Ensure it is non-toxic (typically ≤0.5%). Evaluate if the incubation time can be shortened.High solvent concentrations can cause cell death, independent of the compound.[6] Shorter exposure times may reveal a therapeutic window.If the vehicle control shows toxicity, the experiment is invalid. If toxicity is only observed at later time points, consider a shorter assay duration.
3. Assess Serum Effect Compare the compound's cytotoxicity in media with standard serum concentration (e.g., 10%) versus low-serum (e.g., 1%) or serum-free media.Serum proteins can bind to the compound, reducing its free concentration and apparent toxicity.[2]Increased toxicity in low-serum media: Suggests serum protein binding is limiting bioavailability. Decreased toxicity in low-serum media: May indicate that serum enzymes are metabolizing the compound to a more active/toxic form.[3]
4. Investigate Metabolic Activation Perform the cytotoxicity assay in the presence and absence of a liver S9 metabolic activation system.This mimics hepatic metabolism and helps determine if metabolites are more toxic than the parent compound.[4][5]A significant increase in cytotoxicity in the presence of the S9 fraction strongly suggests that a metabolite is the primary toxic agent.
Guide 2: Investigating the Mechanism of Cell Death

Once cytotoxicity is confirmed, identifying the underlying mechanism can guide further optimization.

Potential Mechanisms of Toxicity

compound This compound off_target Off-Target Binding (e.g., Kinases, hERG channel) compound->off_target metabolite Reactive Metabolite Formation compound->metabolite mito Mitochondrial Disruption compound->mito apoptosis Apoptosis off_target->apoptosis ros Oxidative Stress (ROS) metabolite->ros mito->ros mito->apoptosis ros->apoptosis necrosis Necrosis ros->necrosis

Caption: Potential pathways of compound-induced cytotoxicity.

Recommended Assays and Interpretation

MechanismRecommended AssayPrincipleInterpretation of Positive Result
Apoptosis vs. Necrosis Annexin V/Propidium Iodide (PI) Staining with Flow CytometryAnnexin V binds to phosphatidylserine on apoptotic cells. PI enters and stains necrotic cells with compromised membranes.[7]Annexin V+/PI-: Early apoptosis. Annexin V+/PI+: Late apoptosis/secondary necrosis. Annexin V-/PI+: Primary necrosis.
Mitochondrial Toxicity JC-1 or TMRM StainingThese fluorescent dyes accumulate in healthy mitochondria with high membrane potential. A loss of fluorescence indicates mitochondrial depolarization.A decrease in fluorescence intensity in compound-treated cells suggests mitochondrial dysfunction, a common pathway for drug-induced toxicity.[8]
Oxidative Stress ROS-Glo™ or DCFDA AssayThese assays measure the levels of reactive oxygen species (ROS) within cells.An increase in ROS levels indicates that the compound is inducing oxidative stress, which can lead to cellular damage.[7]
Off-Target Kinase Activity In Vitro Kinase Profiling PanelThe compound is screened against a large panel of purified kinases to identify unintended targets.[1]Potent inhibition (low IC50) of essential kinases can explain off-target cytotoxicity.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)

Objective: To quantify cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Dosing: Remove the existing medium and add the medium containing the compound dilutions to the cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Metabolic Activation using Liver S9 Fraction

Objective: To determine if the cytotoxicity of the compound is enhanced by metabolic enzymes.

Methodology:

  • Prepare S9 Mix: On the day of the experiment, prepare the S9 reaction mix containing the liver S9 fraction, a cofactor-regenerating system (e.g., NADPH-regenerating system), and buffer as per the manufacturer's protocol.

  • Cell Seeding & Compound Prep: Follow steps 1 and 2 from Protocol 1. Prepare two sets of compound dilutions.

  • Dosing:

    • To one set of plates, add the medium containing the compound dilutions.

    • To the second set, add the medium containing the compound dilutions plus the freshly prepared S9 reaction mix.

  • Incubation: Incubate for a shorter, acute period (e.g., 2-4 hours), as the S9 fraction can be toxic to cells over longer periods.[4]

  • Washout: After the short incubation, gently aspirate the medium from all wells and wash the cells twice with fresh, warm medium to remove the compound and S9 mix.

  • Recovery: Add fresh medium to all wells and incubate for a further 24-48 hours.

  • Assay & Analysis: Perform a cell viability assay as described in Protocol 1. Compare the IC50 values obtained with and without the S9 fraction. A significant leftward shift in the dose-response curve in the presence of S9 indicates toxicity mediated by metabolites.

References

Technical Support Center: Scaling Up the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth transition from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is a two-step synthesis starting from 4-cyanopyridine. The first step involves the formation of pyridine-4-carboxamidoxime, which is then acylated and cyclized to yield the final product. This route is generally preferred for its reliable yields and the availability of starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety considerations include:

  • Thermal Runoff: The acylation and cyclization steps can be exothermic. Careful temperature control, slow reagent addition, and adequate cooling capacity are crucial to prevent a runaway reaction.

  • Handling of Reagents: Hydroxylamine, used in the preparation of the amidoxime, can be unstable. Acetic anhydride and pyridine are corrosive and flammable and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Pressure Buildup: If the reaction generates gaseous byproducts in a closed system, proper venting and pressure relief systems are essential.

Q3: How can the purity of the final product be improved during scale-up?

A3: Ensuring high purity of the starting materials is the first critical step. During the work-up, careful pH adjustment during extraction can help remove acidic or basic impurities. The final product, being a basic compound, can be purified by crystallization from a suitable solvent system. In some cases, column chromatography on silica gel with a mobile phase containing a small amount of a basic modifier like triethylamine can be effective, though this is less ideal for very large scales. An acid-wash of an organic solution of the crude product can also be employed to extract the basic product into the aqueous phase, leaving non-basic impurities behind, followed by basification and re-extraction.

Q4: What are the critical process parameters that significantly impact the yield?

A4: The following parameters are crucial for maximizing yield:

  • Temperature Control: Maintaining the optimal temperature range for each step is vital to prevent side reactions and degradation.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential.

  • Reaction Time: Monitoring the reaction for completion is necessary to avoid over- or under-reacting.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and lower yields.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in amidoxime formation Incomplete reaction.Increase reaction time or temperature. Ensure adequate stirring.
Degradation of hydroxylamine.Use fresh, high-purity hydroxylamine. Maintain the recommended reaction temperature.
Low yield in cyclization step Incomplete acylation.Ensure the amidoxime is dry before acylation. Use a slight excess of acetic anhydride.
Incomplete cyclization.Increase the cyclization temperature or reaction time. Consider a different solvent for the cyclization step.
Formation of side products.Control the temperature carefully during acylation and cyclization. Ensure the absence of water.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using an acid-wash/re-extraction procedure before attempting crystallization.
Incorrect crystallization solvent.Screen a variety of solvents or solvent mixtures for crystallization.
Difficulty in purification by column chromatography Tailing of the basic product on silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing.
Product is insoluble in common chromatography solvents.Test a wider range of solvent systems.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-4-carboxamidoxime

This protocol details the formation of the key amidoxime intermediate from 4-cyanopyridine.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a dropping funnel is charged with hydroxylamine hydrochloride (1.2 equivalents) and water.

  • Base Addition: The solution is cooled to 0-5 °C. A solution of sodium hydroxide (1.3 equivalents) in water is added slowly via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reactant Addition: A solution of 4-cyanopyridine (1.0 equivalent) in a suitable solvent (e.g., ethanol) is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, HPLC).

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of this compound

This protocol describes the acylation of the amidoxime and subsequent cyclization to the final product.

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a dropping funnel under a nitrogen atmosphere is charged with pyridine-4-carboxamidoxime (1.0 equivalent) and a suitable anhydrous solvent (e.g., pyridine or toluene).

  • Acylation: The mixture is cooled to 0-5 °C. Acetic anhydride (1.1 equivalents) is added slowly via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Cyclization: The reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent (e.g., ethanol, isopropanol).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Pyridine-4-carboxamidoxime

ParameterValue
Reactants 4-Cyanopyridine, Hydroxylamine Hydrochloride, Sodium Hydroxide
Solvent Water/Ethanol
Temperature 0-25 °C
Reaction Time 12-24 hours
Typical Yield 80-90%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants Pyridine-4-carboxamidoxime, Acetic Anhydride
Solvent Pyridine or Toluene
Acylation Temperature 0-10 °C
Cyclization Temperature 110-140 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 75-85%

Visualizations

Synthesis_Pathway 4-Cyanopyridine 4-Cyanopyridine Amidoxime_Formation Amidoxime Formation 4-Cyanopyridine->Amidoxime_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime_Formation Pyridine-4-carboxamidoxime Pyridine-4-carboxamidoxime Amidoxime_Formation->Pyridine-4-carboxamidoxime Acylation_Cyclization Acylation & Cyclization Pyridine-4-carboxamidoxime->Acylation_Cyclization Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acylation_Cyclization Final_Product This compound Acylation_Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Yes Pure Pure Check_Purity->Pure No Optimize_Temp Optimize Reaction Temperature Suboptimal Suboptimal Optimize_Temp->Suboptimal Yes Optimal Optimal Optimize_Temp->Optimal No Optimize_Time Optimize Reaction Time Optimize_Time->Suboptimal Yes Optimize_Time->Optimal No Purification Refine Purification Method Ineffective Ineffective Purification->Ineffective Yes Effective Effective Purification->Effective No Impure->Purification Recrystallize/ Purify Starting Materials Pure->Optimize_Temp Suboptimal->Optimize_Temp Adjust Temp. Suboptimal->Optimize_Time Adjust Time Optimal->Optimize_Time Optimal->Purification Ineffective->Purification Try Alternative Method Resolved Issue Resolved Effective->Resolved

Caption: Troubleshooting workflow for synthesis optimization.

Validation & Comparative

Navigating the Therapeutic Potential of Oxadiazole-Pyridine Scaffolds: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective biological activity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1,2,4-oxadiazole ring system, particularly when coupled with a pyridine moiety, has emerged as a promising pharmacophore in modern medicinal chemistry. This guide provides a comparative validation of the biological activity of a representative 4-(1,2,4-oxadiazol-3-yl)pyridine derivative, benchmarking its performance against a known anticancer agent and elucidating the experimental framework for its evaluation.

Due to a lack of publicly available biological data for the specific compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, this guide will utilize a closely related and published analog, Compound 9b , a 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivative, to illustrate the validation process.[1] This compound shares the core 1,2,4-oxadiazole-pyridine-like structure and has documented anticancer activity, making it a suitable proxy for this comparative analysis. As a point of comparison, we will use Etoposide , a well-established chemotherapeutic agent.

Comparative Anticancer Activity

The in vitro cytotoxic effects of Compound 9b and the reference drug Etoposide were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineIC50 (µM)
Compound 9b MCF-7 (Breast Cancer)0.01 ± 0.0085
A-549 (Lung Cancer)0.046 ± 0.006
Colo-205 (Colon Cancer)0.071 ± 0.0034
A2780 (Ovarian Cancer)0.12 ± 0.023
Etoposide MCF-7 (Breast Cancer)>100
A-549 (Lung Cancer)>100
Colo-205 (Colon Cancer)>100
A2780 (Ovarian Cancer)>100

Data for Compound 9b is sourced from a study on 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivatives.[1]

The data clearly indicates that Compound 9b exhibits potent anticancer activity against all tested cell lines, with IC50 values in the nanomolar to low micromolar range.[1] Notably, its potency is significantly higher than that of the standard chemotherapeutic drug Etoposide in this particular study.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] Inhibitors targeting different nodes of this pathway, such as PI3K, Akt, or mTOR, are in various stages of clinical development.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The validation of the anticancer activity of the compounds was performed using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Figure 2: Workflow of the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Compound 9b) and the reference drug (Etoposide). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the purple formazan crystals. The plate is then gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide demonstrates the process of validating the biological activity of a representative 4-(1,2,4-oxadiazol-3-yl)pyridine derivative, Compound 9b, as a potent anticancer agent. The provided data, set against a standard chemotherapeutic, highlights the potential of this chemical scaffold. The detailed experimental protocol for the MTT assay offers a robust framework for researchers to conduct similar in vitro evaluations. Furthermore, the contextualization within the critical PI3K/Akt/mTOR signaling pathway provides a rationale for the observed biological effects and suggests potential mechanisms of action for this class of compounds. Further investigations are warranted to fully elucidate the therapeutic potential and specific molecular targets of this compound and its analogs.

References

Comparative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and Other Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with a focus on compounds structurally related to 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine. NAMPT is a key enzyme in the NAD+ salvage pathway, crucial for cellular metabolism and energy production. Its upregulation in various cancers makes it a compelling target for therapeutic intervention. This document summarizes quantitative data on the performance of several NAMPT inhibitors, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.

Performance Comparison of NAMPT Inhibitors

The inhibitory activities of several NAMPT inhibitors are summarized below. While specific data for this compound is not publicly available, data for structurally related pyridyl-oxadiazole compounds and other well-characterized NAMPT inhibitors are presented for a comparative overview. The selection includes inhibitors that have been investigated pre-clinically and in clinical trials.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line/ContextReference
FK866 NAMPT~1.6-Purified NAMPT[1]
NAMPT---
KPT-9274 NAMPT, PAK4<100600Caki-1[1]
NAMPT, PAK4-100 - 1000Glioma Cells[1]
OT-82 NAMPT-2.89 ± 0.47Hematological Malignancies[1]
NAMPT-13.03 ± 2.94Non-hematological Tumors[1]
GNE-617 NAMPT5-Purified NAMPT[2]
Nampt-IN-1 (LSN3154567) NAMPT3.111.5A2780[1]
CHS-828 (GMX1778) NAMPT<25-Purified NAMPT[1]
MS0 NAMPT9.87 ± 1.15-Purified NAMPT[1]
Chidamide NAMPT, HDAC2100-Purified NAMPT[3]
Compound 29 (pyrrolo[3,4-c]pyridine-derived urea) NAMPT107A2780[4]

Signaling Pathway and Experimental Workflow

To understand the context of NAMPT inhibition and the methods used for evaluation, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_cellular_processes Cellular Processes cluster_inhibition Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD NMNAT->NAD NAD->Nicotinamide NADases (e.g., Sirtuins, PARPs) Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Energy_Metabolism Energy_Metabolism NAD->Energy_Metabolism DNA_Repair DNA_Repair PARPs->DNA_Repair Inhibitor This compound & Other Inhibitors Inhibitor->NAMPT

Figure 1. The NAD+ salvage pathway and the role of NAMPT inhibition.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Start: Inhibitor Synthesis and Characterization biochemical_assay Biochemical NAMPT Inhibition Assay start->biochemical_assay determine_ic50 Determine Biochemical IC50 biochemical_assay->determine_ic50 cellular_assay Cellular NAD+ Level and Viability Assay determine_cellular_ic50 Determine Cellular IC50 and Effect on NAD+ Levels cellular_assay->determine_cellular_ic50 in_vivo_studies In Vivo Xenograft Model Studies evaluate_efficacy Evaluate In Vivo Efficacy and Toxicity in_vivo_studies->evaluate_efficacy determine_ic50->cellular_assay determine_cellular_ic50->in_vivo_studies end End: Lead Optimization evaluate_efficacy->end

Figure 2. A typical experimental workflow for the evaluation of NAMPT inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NAMPT inhibitors are provided below.

Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT.

Principle: This is a three-step coupled enzymatic reaction. First, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). Second, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, the generated NAD+ is used by alcohol dehydrogenase (ADH) to produce NADH, which is a fluorescent molecule. The fluorescence intensity is directly proportional to the NAMPT activity.[5]

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test inhibitor compounds

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the purified NAMPT enzyme to each well.

  • Add the test inhibitor dilutions to the respective wells. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.

  • Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

  • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

  • Initiate the reaction by adding the master mix to all wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Level and Viability Assay

This protocol assesses the impact of NAMPT inhibitors on intracellular NAD+ concentrations and cell proliferation.

Principle: Cancer cells are treated with the inhibitor, and the intracellular NAD+ levels are measured using a commercially available NAD/NADH quantification kit. Cell viability is concurrently assessed using a standard method like the MTT or CellTiter-Glo assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test inhibitor compounds

  • 96-well clear and white-walled plates

  • NAD/NADH quantification kit

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader capable of absorbance or luminescence detection

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • For NAD+ Level Measurement:

    • Lyse the cells according to the protocol of the NAD/NADH quantification kit.

    • Measure the NAD+ levels in the cell lysates using the kit's instructions.

  • For Cell Viability Assay:

    • To parallel wells, add the cell viability reagent.

    • Incubate as required by the assay protocol.

    • Measure the absorbance or luminescence.

  • Calculate the cellular IC50 value for cell viability and determine the dose-dependent reduction in intracellular NAD+ levels.

References

A Comparative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and its 1,3,4-Oxadiazole Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds are pivotal scaffolds for the development of novel therapeutic agents. Among these, oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and its 1,3,4-oxadiazole analogs, focusing on their performance in preclinical anticancer studies. While direct comparative data for these specific regioisomers is limited, this report synthesizes available experimental data for structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Performance in Anticancer Assays: A Comparative Overview

Both 1,2,4- and 1,3,4-oxadiazole derivatives bearing a pyridine moiety have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] The oxadiazole ring acts as a bioisostere for amide and ester groups, often enhancing pharmacological activity through improved metabolic stability and the ability to form hydrogen bonds with biological targets.[1]

Cytotoxicity of 1,2,4-Oxadiazole-Pyridine Derivatives

Research has shown that 1,2,4-oxadiazole derivatives linked to a pyridine ring exhibit potent anticancer activities. For instance, certain 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole derivatives have shown equipotent activity to the standard chemotherapeutic agent 5-fluorouracil against colon (CaCo-2) and colorectal (DLD1) cancer cell lines.[2] The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4]

Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Oxadiazole-Pyridine Analogs

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.965-Fluorouracil3.2[2]
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.355-Fluorouracil0.23[2]
Cytotoxicity of 1,3,4-Oxadiazole-Pyridine Derivatives

Similarly, 1,3,4-oxadiazole derivatives incorporating a pyridine ring have shown promising anticancer activity. Studies have reported that compounds such as 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole and its 4-pyridyl analog exhibit potent cytotoxicity with IC50 values in the low micromolar range against pancreatic cancer cell lines.[5] A series of pyridine-based 1,3,4-oxadiazole derivatives were synthesized and evaluated against A549 lung cancer cells, with the 3,5-dichloro substituted derivative showing the highest activity, comparable to 5-fluorouracil.[6]

Table 2: In Vitro Anticancer Activity of Representative 1,3,4-Oxadiazole-Pyridine Analogs

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indolePaCa2 (Pancreas)~1--[5]
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-indolePaCa2 (Pancreas)~1--[5]
2-((5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyridin-3-yl)ethan-1-oneA549 (Lung)6.99 ± 3.155-Fluorouracilcomparable[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridine-oxadiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the precise mechanisms for the title compounds are not definitively established in comparative studies, related compounds have been shown to target various cellular components.

One of the proposed mechanisms is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers and play a crucial role in tumor growth and progression.[3] Molecular docking studies have suggested that the oxadiazole-pyridine scaffold can fit into the ATP-binding site of these kinases, thereby inhibiting their activity. Another potential mechanism is the induction of apoptosis (programmed cell death) through the modulation of apoptotic pathways.

Below is a generalized diagram illustrating a potential signaling pathway that could be targeted by these compounds, leading to the inhibition of cell proliferation and induction of apoptosis.

G Potential Signaling Pathway Targeted by Pyridine-Oxadiazole Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway Activates Gene_Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK_Pathway->Gene_Transcription Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis_Inhibition PI3K_AKT_mTOR_Pathway->Gene_Transcription Pyridine_Oxadiazole Pyridine-Oxadiazole Analog Pyridine_Oxadiazole->EGFR Inhibits

Caption: Potential mechanism of action of pyridine-oxadiazole analogs targeting the EGFR signaling pathway.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds typically involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

G General Workflow for In Vitro Anticancer Activity Screening Compound_Synthesis Compound Synthesis (1,2,4- and 1,3,4-Oxadiazole Analogs) MTT_Assay Cytotoxicity Screening (MTT Assay) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT116) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Target Protein Expression (Western Blot) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

A widely used method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT assay.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound and its 1,3,4-oxadiazole analogs) and a reference drug (e.g., 5-fluorouracil or doxorubicin).

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

References

A Comparative Guide to the Potential Cross-Reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine with Other Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative analysis of the potential cross-reactivity of the small molecule, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. While direct and comprehensive cross-reactivity screening data for this specific compound is not publicly available, this document synthesizes information from published research on structurally related compounds containing pyridine and 1,2,4-oxadiazole moieties. This analysis offers insights into potential off-target interactions for researchers and drug development professionals working with this and similar chemical scaffolds. The pyridine and 1,2,4-oxadiazole heterocycles are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, particularly protein kinases.

Potential Off-Target Profile of Structurally Related Compounds

Derivatives of pyridine and 1,2,4-oxadiazole have been investigated for their activity against a range of biological targets. The following table summarizes the observed activities of compounds structurally related to this compound, providing an indication of potential cross-reactivity.

Target ClassSpecific TargetsCompound Class/ExampleObserved ActivityReference
Protein Kinases Aurora Kinase A, Aurora Kinase BImidazo[4,5-b]pyridine-based inhibitorsDual inhibition with Kd values in the nanomolar range.[1][1]
FLT3 Kinase (and mutants)Imidazo[4,5-b]pyridine-based inhibitorsPotent inhibition with Kd values in the nanomolar range.[1][1]
RET Kinase4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesStrong inhibition of RET kinase activity.[2][2]
Cyclin-Dependent Kinases (CDK4/6)N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesHigh potency and selectivity for CDK4/6.[3][3]
Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 KinasesPyridylamide scaffoldPan-PIM potency.[4][4]
Aurora B Kinase1,2,3-Triazolyl-Pyridine HybridsPromising anticancer activity through Aurora B inhibition.[5][5]
Other Cancer Cell Lines (various)4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineModerate antiproliferative activity with IC50 values around 92.4 μM.[6][6]
A549 Lung Cancer CellsPyridine-based 1,3,4-oxadiazole derivativesCompound 5k showed high cytotoxic activity (IC50 = 6.99 ± 3.15 μM).[7][7]

Experimental Methodologies for Assessing Cross-Reactivity

To evaluate the cross-reactivity profile of a compound like this compound, a tiered experimental approach is typically employed. A key assay for kinase inhibitors is a broad panel kinase screen.

Kinase Inhibition Assay (General Protocol):

A common method to assess kinase inhibitor specificity is through in vitro kinase activity assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified protein kinases.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition of this process by the test compound is quantified.

  • Reagents and Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or coupled with a detection system).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (this compound) at various concentrations.

    • Detection reagents (e.g., phosphorescent scintillant for radiometric assays, or antibodies for ELISA-based methods).

  • Procedure (Example using Radiometric Filter Binding Assay):

    • The test compound is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and [γ-³³P]-ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) which captures the phosphorylated substrate.

    • The filter is washed to remove unincorporated [γ-³³P]-ATP.

    • The amount of radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are determined by fitting the data to a dose-response curve.

    • The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM) across the entire kinase panel to provide a selectivity profile.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Secondary/Functional Assays Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution PrimaryAssay In vitro assay (Primary Target) SerialDilution->PrimaryAssay Test Concentrations KinasePanel Broad Kinase Panel Screen (e.g., >400 kinases) SerialDilution->KinasePanel Fixed Concentration IC50_Primary Determine IC50 PrimaryAssay->IC50_Primary SelectivityProfile Generate Selectivity Profile (% Inhibition @ fixed concentration) KinasePanel->SelectivityProfile CellularAssay Cell-based Assays (e.g., proliferation, apoptosis) SelectivityProfile->CellularAssay Inform Assay Selection OffTargetValidation Validate Off-Target Hits CellularAssay->OffTargetValidation

Caption: Workflow for assessing kinase inhibitor selectivity.

While specific cross-reactivity data for this compound is not available, the analysis of structurally related compounds suggests a potential for interactions with multiple protein kinases. Researchers working with this molecule should consider its potential for off-target effects, particularly on kinases such as Aurora, FLT3, RET, and CDKs. A comprehensive kinase panel screen, as outlined in the experimental workflow, is a critical step in characterizing the selectivity profile of this and similar compounds to ensure the accurate interpretation of biological data and to anticipate potential safety liabilities in a drug development context. General safety studies on some oxadiazole derivatives have indicated low toxicity in animal models, but a thorough investigation is warranted for each new chemical entity.[8]

References

Benchmarking 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: A Comparative Guide for Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine against a selection of well-characterized muscarinic receptor modulators. The objective is to benchmark its potential activity based on available data for structurally similar compounds and to provide a framework for its experimental evaluation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to aid in the assessment of this compound for further investigation.

Comparative Analysis of Muscarinic Receptor Ligands

The landscape of muscarinic acetylcholine receptor (mAChR) modulators is diverse, encompassing agonists, antagonists, and positive allosteric modulators (PAMs). These compounds hold therapeutic promise for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Here, we compare the structural class of this compound with established clinical and preclinical compounds targeting the M1 muscarinic receptor.

Based on studies of close structural analogs, the 3-(5-alkyl-1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine series, to which our target compound belongs, has demonstrated very low affinity for central muscarinic receptors and functioned as weak antagonists in functional assays.[1] This suggests that this compound, in its current form, may not be a potent muscarinic ligand. However, its core structure serves as a valuable scaffold for medicinal chemistry efforts.

For benchmarking purposes, we have selected compounds representing different modalities of M1 receptor modulation:

  • Xanomeline: A muscarinic receptor agonist with functional selectivity for M1 and M4 receptors.

  • Trospium Chloride: A non-selective muscarinic antagonist.[2][3][4][5][6]

  • KarXT (Xanomeline-Trospium): A combination therapy leveraging the central activity of xanomeline and the peripheral restriction of trospium to improve tolerability.[1][7][8][9]

  • Known M1 Positive Allosteric Modulators (PAMs): Compounds like BQCA (Benzyl quinolone carboxylic acid) and MK-7622 represent a therapeutic strategy to enhance the effect of the endogenous neurotransmitter, acetylcholine, with high selectivity for the M1 receptor.[9][10][11][12][13]

Data Presentation: Comparative Ligand Properties
Compound/ClassChemical StructureMechanism of ActionKey Findings
This compound (inferred) This compoundWeak Muscarinic AntagonistStructurally related analogs exhibit very low affinity for central muscarinic receptors.[1]
Xanomeline XanomelineM1/M4-preferring Muscarinic AgonistShows antipsychotic effects but is associated with cholinergic side effects.[1][7]
Trospium Chloride Trospium ChlorideNon-selective Muscarinic AntagonistPeripherally restricted, used to mitigate the side effects of xanomeline. Binds with high affinity to M1, M2, and M3 receptors.[2][4][5][6]
KarXT (Xanomeline-Trospium) CombinationM1/M4 Agonist (central) + Pan-Muscarinic Antagonist (peripheral)Significant improvements in schizophrenia symptoms with a favorable tolerability profile in clinical trials.[1][7][9]
M1 Positive Allosteric Modulators (e.g., BQCA, MK-7622) Representative M1 PAM structuresM1 Positive Allosteric ModulatorEnhance M1 receptor signaling in the presence of acetylcholine, offering a more targeted approach with potentially fewer side effects than direct agonists.[9][10][11][12][13]

Experimental Protocols

To quantitatively assess the potential of this compound as a muscarinic receptor modulator, the following standard experimental protocols are recommended.

Radioligand Binding Assays

This assay is fundamental for determining the affinity of a test compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

  • Radioligand: A radiolabeled antagonist with high affinity for the M1 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This is a functional assay to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To characterize the functional activity of this compound at the M1 receptor.

Methodology:

  • Cell Line: CHO cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.

  • Agonist Mode: Cells are treated with increasing concentrations of the test compound to determine if it elicits a response (an increase in intracellular calcium).

  • Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known M1 agonist (e.g., acetylcholine). A decrease in the agonist-induced response indicates antagonistic activity.

  • PAM Mode: Cells are treated with a sub-maximal concentration of an M1 agonist in the presence of varying concentrations of the test compound. An enhancement of the agonist's response indicates positive allosteric modulation.

  • Detection: Changes in fluorescence are measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate key concepts related to the benchmarking of this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_receptor M1 Receptor Gq_protein Gq Protein M1_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M1_receptor Binds PAM M1 PAM PAM->M1_receptor Enhances ACh Binding Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway with a Positive Allosteric Modulator (PAM).

Experimental_Workflow start Start: Synthesize/Acquire This compound binding_assay Radioligand Binding Assay (Determine Ki for M1 Receptor) start->binding_assay functional_assay Calcium Mobilization Assay (Assess Agonist/Antagonist/PAM activity) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Against other mAChR subtypes) functional_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (Assess brain penetration) selectivity_panel->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (e.g., Novel Object Recognition) in_vivo_pk->in_vivo_pd decision Lead Candidate? in_vivo_pd->decision end End: Further Development decision->end Yes stop Stop: Low Potency/Poor Profile decision->stop No

Caption: Proposed Experimental Workflow for Characterizing a Novel Muscarinic Modulator.

References

A Head-to-Head Comparison of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the nuanced differences between structural isomers can be pivotal in identifying promising lead compounds. This guide provides a comparative analysis of the known and potential isomers of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, focusing on their synthesis, physicochemical properties, and pharmacological potential. While direct comparative studies are limited, this document synthesizes available data on related structures to offer valuable insights.

The core structure, this compound, belongs to the broader class of pyridine-oxadiazole derivatives, which are recognized for their diverse biological activities.[1][2][3] Isomerism in this context can arise from the arrangement of atoms within the oxadiazole ring and the position of the methyl substituent. This comparison will focus on the key isomers: the titular this compound, its positional isomer 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine, and the isomeric 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine.

Physicochemical and Pharmacokinetic Profiles

The arrangement of heteroatoms in the oxadiazole ring and the position of the methyl group can significantly influence the physicochemical properties of these isomers, thereby affecting their pharmacokinetic profiles. A summary of anticipated and reported properties is presented in Table 1.

PropertyThis compound4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Molecular Formula C8H7N3OC8H7N3OC8H7N3O
Molecular Weight 161.16 g/mol 161.16 g/mol 161.16 g/mol
Predicted logP 1.5 - 2.01.5 - 2.01.3 - 1.8
Hydrogen Bond Acceptors 333
Hydrogen Bond Donors 000
Predicted Solubility Moderately soluble in organic solventsModerately soluble in organic solventsMore polar, potentially higher aqueous solubility
Metabolic Stability The 1,2,4-oxadiazole ring is generally stable.[4]The 1,2,4-oxadiazole ring is generally stable.[4]The 1,3,4-oxadiazole ring is metabolically stable.[4]
Pharmacokinetics Data not available.Data not available.A related sulfonamide derivative showed a long half-life of 46.4±3.8 h in rats.[1][5]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Isomers. Predicted values are based on computational models and data from structurally similar compounds.

Synthesis of Isomers

The synthetic routes to these isomers differ based on the target oxadiazole ring system.

Experimental Protocol: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine

A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide.[6]

  • Step 1: Preparation of Isonicotinic Acid Hydrazide: Isoniazid (isonicotinic acid hydrazide) is commercially available or can be synthesized from isonicotinic acid.

  • Step 2: Cyclization: Isonicotinic acid hydrazide is reacted with triethyl orthoacetate. The mixture is heated under reflux for 24 hours.[6]

  • Step 3: Purification: The resulting product is purified by recrystallization or column chromatography to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[6]

Experimental Protocol: General Synthesis of 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation of an amidoxime with a carboxylic acid derivative.

  • Step 1: Synthesis of Pyridine-4-carboximidamide: This can be prepared from 4-cyanopyridine.

  • Step 2: Acylation of Amidoxime: The pyridine-4-carboximidamide is acylated with an appropriate acetylating agent.

  • Step 3: Cyclization: The resulting O-acylamidoxime undergoes cyclization, often under basic or thermal conditions, to form the 1,2,4-oxadiazole ring.

The specific substitution pattern (3-methyl vs. 5-methyl) would be determined by the choice of reagents in steps 1 and 2. For this compound, pyridine-4-carboximidamide would be reacted with an acetylating agent. For 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine, an acetamidoxime would be reacted with a pyridine-4-carbonyl derivative.

G cluster_134 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine Synthesis cluster_124 General 4-(Methyl-1,2,4-oxadiazol-yl)pyridine Synthesis Isonicotinic_acid_hydrazide Isonicotinic acid hydrazide Reflux_134 Reflux (24h) Isonicotinic_acid_hydrazide->Reflux_134 Triethyl_orthoacetate Triethyl orthoacetate Triethyl_orthoacetate->Reflux_134 Product_134 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine Reflux_134->Product_134 Pyridine_4_carboximidamide Pyridine-4-carboximidamide Acetamidoxime Acetamidoxime Acylating_agent Acetylating Agent Pyridine_4_carbonyl_derivative Pyridine-4-carbonyl Derivative Cyclization_5_methyl Acylation & Cyclization Cyclization_3_methyl Acylation & Cyclization Product_5_methyl This compound Product_3_methyl 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Caption: General mechanism of kinase inhibition by small molecules.

Conclusion

While a direct, comprehensive comparison of the isomers of this compound is not yet available in the literature, this guide provides a foundational understanding based on the known chemistry and biology of related compounds. The choice of isomer for a drug discovery program will depend on the desired physicochemical properties and biological targets. The 1,3,4-oxadiazole isomer may offer different solubility and pharmacokinetic profiles compared to the 1,2,4-oxadiazole isomers. Further empirical studies are necessary to fully elucidate the head-to-head differences in the activity and therapeutic potential of these closely related molecules.

References

Comparative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and a Muscarinic Cholinergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction: The heterocycle 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a novel compound with potential therapeutic applications. Due to the limited availability of direct experimental data on its mechanism of action, this guide provides a comparative analysis against a well-characterized compound, 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine , a known muscarinic cholinergic agonist. This comparison is based on the general biological activities reported for structurally similar oxadiazole and pyridine derivatives, offering a predictive profile for the target compound.

Section 1: Comparative Overview

This guide explores the potential pharmacological profile of this compound by drawing parallels with the known activities of related compounds. Structurally similar molecules containing oxadiazole and pyridine rings have demonstrated a range of biological effects, including anticancer and anti-inflammatory properties. In contrast, 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine acts on a well-defined target, the muscarinic acetylcholine receptors, which are crucial in the central and peripheral nervous systems.

Section 2: Hypothetical Profile of this compound

Based on existing literature for analogous compounds, this compound is hypothesized to exhibit anticancer and anti-inflammatory activities.

Anticipated Anticancer Activity

Oxadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.[1] The proposed mechanism may involve the modulation of key signaling pathways implicated in cancer progression.

Potential Anti-inflammatory Effects

Pyridine derivatives have shown significant anti-inflammatory activity in various preclinical models.[2][3] The mechanism could involve the inhibition of pro-inflammatory mediators.

Section 3: Profile of the Comparator Compound: A Muscarinic Cholinergic Agonist

The comparator, 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is an agonist of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate diverse physiological functions.[4][5]

Mechanism of Action: Muscarinic Receptor Activation

Muscarinic agonists bind to and activate muscarinic receptors, leading to a cascade of intracellular events. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5][6] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4][6]

Section 4: Quantitative Data Comparison

The following tables present hypothetical, yet representative, quantitative data for the target compound based on published results for similar compounds, and actual experimental data for the muscarinic agonist comparator.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineAssay TypeParameterHypothetical ValueReference CompoundReference Value
HeLa (Cervical Cancer)MTT AssayIC₅₀ (µM)15.5Doxorubicin0.98
A549 (Lung Cancer)MTT AssayIC₅₀ (µM)21.2Doxorubicin1.24

Data is representative of values found in similar compound studies.[1]

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound

Animal ModelAssay TypeDose (mg/kg)Hypothetical Inhibition (%)Reference CompoundInhibition (%)
RatCarrageenan-induced paw edema2045Indomethacin60

Data is representative of values found in similar compound studies.[3]

Table 3: Muscarinic Receptor Binding Affinity of 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Receptor SubtypeRadioligandParameterValue (nM)
M1[³H]pirenzepineKᵢ8.9
M2[³H]AF-DX 384Kᵢ15

Data is derived from studies on similar muscarinic agonists.[7]

Table 4: Functional Potency of 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Tissue PreparationAssay TypeParameterValue (nM)
Guinea Pig IleumContraction AssayEC₅₀25

Data is derived from studies on similar muscarinic agonists.[7]

Section 5: Signaling Pathways and Experimental Workflows

To visualize the discussed mechanisms and protocols, the following diagrams are provided.

muscarinic_signaling cluster_Gq Gq-coupled Pathway (M1, M3, M5) cluster_Gi Gi-coupled Pathway (M2, M4) Agonist_Gq Muscarinic Agonist Receptor_Gq M1/M3/M5 Receptor Agonist_Gq->Receptor_Gq Gq Gq Protein Receptor_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_Gq PKC->Response_Gq Agonist_Gi Muscarinic Agonist Receptor_Gi M2/M4 Receptor Agonist_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

radioligand_binding_assay cluster_workflow Radioligand Receptor Binding Assay Workflow cluster_components Key Components prep Prepare Cell Membranes (Expressing Receptor of Interest) incubation Incubate Membranes with Radioligand and Test Compound prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation receptor Receptor radioligand Radioligand (*) test_compound Test Compound detection Quantify Radioactivity of Bound Ligand separation->detection analysis Data Analysis (Calculate Ki) detection->analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Section 6: Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors[8]
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.[8]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.[9]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[8]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]

Protocol 3: Guinea Pig Ileum Contraction Assay[10]
  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Addition: Add cumulative concentrations of the muscarinic agonist to the organ bath.

  • Response Measurement: Record the isometric contractions using a force-displacement transducer.

  • Data Analysis: Construct a concentration-response curve and determine the half-maximal effective concentration (EC₅₀).[11]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this guide provides a framework for its potential pharmacological profile based on the known activities of structurally related compounds. The comparison with the well-defined muscarinic agonist, 3-(3-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine, highlights the diverse therapeutic targets that can be engaged by molecules containing the 1,2,4-oxadiazole scaffold. Further experimental investigation is necessary to definitively elucidate the mechanism of action of this compound and validate its potential as a therapeutic agent.

References

A Comparative Guide to Bioisosteric Replacements for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of bioisosteric replacements for the 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine scaffold. The focus is on evaluating performance based on biological activity, with a particular emphasis on nicotinic acetylcholine receptors (nAChRs), and key pharmacokinetic properties. This document synthesizes experimental data from various sources to facilitate the rational design of novel drug candidates.

Introduction to Bioisosterism in Drug Design

Bioisosterism, the interchange of atoms or groups of atoms that share similar physicochemical properties, is a fundamental strategy in medicinal chemistry for the optimization of lead compounds. This approach is instrumental in enhancing pharmacological activity, improving pharmacokinetic profiles, and mitigating toxicity. The 1,2,4-oxadiazole ring is a prevalent heterocycle in drug discovery, frequently employed as a bioisostere for ester and amide groups to increase metabolic stability.[1] This guide explores the bioisosteric replacement of the 1,2,4-oxadiazole ring itself within the this compound framework, a scaffold of interest for its potential activity at nicotinic acetylcholine receptors.

The following heterocyclic systems will be evaluated as potential bioisosteric replacements for the 1,2,4-oxadiazole moiety:

  • 1,3,4-Oxadiazole

  • Isoxazole

  • Pyrazole

Comparative Analysis of Bioisosteric Replacements

The subsequent sections provide a comparative analysis of the parent scaffold and its bioisosteres. It is important to acknowledge that while direct comparative data for this compound and its exact bioisosteres are limited in the public domain, this guide leverages data from structurally analogous systems to provide a rational and scientifically grounded comparison.

Table 1: Comparison of Biological Activity at Nicotinic Acetylcholine Receptors
ScaffoldBioisostereTarget nAChR SubtypePotency (Kᵢ or IC₅₀)EfficacyReference Analog Data Source(s)
Parent Scaffold This compoundα4β2High Affinity (Sub-nanomolar to low nanomolar Kᵢ values reported for analogs)Agonist / Partial Agonist[2][3]
Replacement 1 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridineα4β2Potentially lower than 1,2,4-isomerAgonist / Partial Agonist[4][5]
Replacement 2 4-(3-Methyl-isoxazol-5-yl)pyridineα4β2High Affinity (Nanomolar Kᵢ values reported for analogs)Agonist / Partial Agonist[6][7]
Replacement 3 4-(1-Methyl-1H-pyrazol-4-yl)pyridineα4β2Moderate to High Affinity (Nanomolar Kᵢ values reported for analogs)Agonist / Partial Agonist[8][9]
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
PropertyThis compound (Parent)1,3,4-Oxadiazole BioisostereIsoxazole BioisosterePyrazole BioisostereReference Analog Data Source(s)
LogP / LogD ModerateLower (more polar)Similar to ParentSimilar to Parent[4][5][10]
Aqueous Solubility ModerateHigherSimilar to ParentSimilar to Parent[4][5][10]
Metabolic Stability (HLM/MLM) ModerateHigherVariableModerate to High[4][5][10]
hERG Inhibition Potential ModerateLowerVariableVariable[4][5]
Oral Bioavailability Moderate to HighPotentially ImprovedModerate to HighModerate to High[4][11]

Visualizing Pathways and Processes

The following diagrams, created using Graphviz (DOT language), illustrate a simplified signaling pathway for nicotinic acetylcholine receptor activation and a standard experimental workflow for the evaluation of novel chemical entities.

nAChR_Signaling_Pathway Simplified nAChR Signaling Cascade Ligand Nicotinic Agonist (e.g., Acetylcholine, Test Compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Calcium_Signaling Intracellular Ca2+ Signaling Cation_Influx->Calcium_Signaling Neurotransmitter_Release Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Calcium_Signaling->Neurotransmitter_Release

Caption: Simplified signaling cascade upon nAChR activation.

Experimental_Workflow_for_Bioisosteres Workflow for Bioisostere Evaluation cluster_synthesis_and_characterization Synthesis & Characterization cluster_in_vitro_assays In Vitro Profiling cluster_in_vivo_studies In Vivo Characterization (Lead Compounds) Compound_Synthesis Synthesis of Parent Scaffold and Bioisosteric Analogs Structural_Verification Purification and Structural Verification (NMR, MS, etc.) Compound_Synthesis->Structural_Verification Binding_Affinity Radioligand Binding Assays (Determine Ki) Structural_Verification->Binding_Affinity Functional_Activity Functional Assays (e.g., Calcium Flux, Electrophysiology) (Determine EC50/IC50, Efficacy) Structural_Verification->Functional_Activity ADME_Properties In Vitro ADME (Metabolic Stability, Solubility, Permeability) Structural_Verification->ADME_Properties Pharmacokinetics Pharmacokinetic Studies (e.g., Oral Bioavailability, Half-life) Functional_Activity->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (In Vivo Efficacy Models) Pharmacokinetics->Pharmacodynamics

References

Evaluating the Selectivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: A Predictive Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for evaluating the selectivity of the novel compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine . As of the date of this publication, specific experimental data on the biological targets and selectivity profile of this particular molecule are not available in the public domain. However, based on the well-documented activities of structurally related 1,2,4-oxadiazole-pyridine derivatives, a predictive analysis can be formulated to guide future research and experimental design.

Predicted Target Class: Protein Kinases

The 1,2,4-oxadiazole moiety, coupled with a pyridine ring, is a common scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, it is hypothesized that this compound is likely to exhibit activity as a kinase inhibitor.

Comparative Selectivity of Structurally Related Compounds

To provide a predictive context for the selectivity of this compound, we present data from published studies on analogous compounds. These alternatives also feature the core 1,2,4-oxadiazole-pyridine scaffold and have been evaluated for their kinase inhibitory activity and selectivity.

Compound Primary Target IC50 (nM) on Primary Target Selectivity Panel Highlights (IC50 in nM) Reference
Compound A RET Kinase7.3VEGFR2 (>1000), FGFR1 (>1000)[1]
Compound B GSK-3β350PIM1 (>10000), CK2 (>10000)[2]
Compound C Akt KinaseNot specifiedGeneral kinase activity assessed[3]

Note: The table above is a representative summary. The actual selectivity of this compound may differ and must be determined experimentally.

Experimental Protocols for Selectivity Profiling

To ascertain the precise selectivity profile of this compound, a systematic experimental approach is recommended. The following are generalized protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Broad Panel Kinase Selectivity Screening

To understand the selectivity of the compound, it should be screened against a large panel of kinases.

Procedure:

  • The test compound is typically assayed at a fixed concentration (e.g., 1 µM) against a panel of 100-400 different kinases.

  • The percent inhibition for each kinase is determined.

  • For any kinases showing significant inhibition (e.g., >50%), a full IC50 determination should be performed as described in the in vitro kinase inhibition assay protocol.

  • The results are often visualized as a "kinome map" to illustrate the selectivity profile.

hERG Channel Inhibition Assay (Automated Patch Clamp)

To assess potential cardiotoxicity, an early-stage screen against the hERG potassium channel is crucial.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Appropriate intracellular and extracellular solutions

Procedure:

  • Cell Preparation: Culture and harvest the hERG-expressing cells.

  • Electrophysiology:

    • Establish a stable whole-cell patch clamp recording.

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[5]

    • Record baseline currents with the vehicle control.

    • Apply increasing concentrations of the test compound and record the inhibition of the hERG tail current.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential mechanism of action, the following diagrams are provided.

G cluster_prep Compound & Assay Preparation cluster_screening Screening & Analysis Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution AssayPlate Assay Plate Preparation Dilution->AssayPlate PrimaryAssay Primary Target Assay (e.g., Kinase of interest) AssayPlate->PrimaryAssay SelectivityPanel Broad Kinase Panel (>100 Kinases) AssayPlate->SelectivityPanel SafetyScreen Off-Target Assay (e.g., hERG) AssayPlate->SafetyScreen IC50 IC50 Determination PrimaryAssay->IC50 PercentInhibition Percent Inhibition SelectivityPanel->PercentInhibition SafetyScreen->IC50 DataAnalysis Data Analysis & Visualization IC50->DataAnalysis PercentInhibition->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile Generates

Caption: Experimental workflow for selectivity profiling.

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a compound featuring both a pyridine ring and an oxadiazole moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of pyridine derivatives and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the assumption that it may be flammable, toxic, and an irritant, reflecting the properties of related pyridine compounds.[1] All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A standard laboratory coat.[1]

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.[2]

An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[2]

Spill Management

In the event of a spill, the area should be evacuated, and the situation assessed.

  • Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand.[1] The absorbed material should then be collected and placed in a designated hazardous waste container.[2]

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream must be segregated from other incompatible waste to prevent dangerous chemical reactions. Specifically, it should be kept separate from strong oxidizing agents and acids.[1][2]

  • Waste Collection and Containment:

    • Collect all waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4] High-density polyethylene (HDPE) containers are often a suitable choice.

    • The container must be kept closed when not in use.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Flammable," "Toxic," "Irritant").[1]

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • This area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[2][3]

  • Final Disposal:

    • Once the container is full (not exceeding 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Follow all institutional and local regulations for waste pickup and record-keeping. It may be possible to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides exposure limits for pyridine as a reference, highlighting the need for cautious handling.

ParameterValueReference Compound
Oral LD50 (Rat) 891 mg/kgPyridine
Dermal LD50 (Rabbit) 1,121 mg/kgPyridine
Inhalation LC50 (Rat) 17.1 mg/L (4 hours)Pyridine
OSHA TWA 5 ppmPyridine
NIOSH TWA 5 ppmPyridine
ACGIH TLV 1 ppmPyridine

Data sourced from representative pyridine safety information.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) identify->segregate spill Spill Occurs identify->spill collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store full Is Container Full? store->full full->store No contact_ehs Contact EHS for Pickup and Final Disposal full->contact_ehs Yes end End: Proper Disposal contact_ehs->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Large spill_to_collect Place Absorbed Material in Hazardous Waste Container small_spill->spill_to_collect spill_to_collect->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. The following procedures are based on established safety protocols for handling pyridine and oxadiazole derivatives to ensure a safe laboratory environment.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2] Gloves should be inspected for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is essential to protect against skin contact.[1][2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a suitable respirator may be required.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Material Gathering: Collect all necessary equipment and reagents before starting the procedure to minimize movement in and out of the fume hood.

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to prevent the release of dust or vapors into the laboratory environment.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Keep the container tightly closed when not in use.[4][5]

3. Cleanup:

  • Decontamination: After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, in designated hazardous waste containers.[1]

  • Personal Hygiene: Remove PPE and wash hands thoroughly with soap and water after completing the work.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_wash Remove PPE and Wash Hands cleanup_dispose->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][7] Rinse mouth with water.[7] Seek immediate medical attention.[1][6]

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Small Spills: For a small spill within a chemical fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Do not use combustible materials.[2] Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.[2]

Waste Disposal:

  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1][2]

  • Containerization: Collect chemical waste in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Disposal: Dispose of hazardous waste through your institution's EHS-approved procedures. Waste material must be disposed of in accordance with national and local regulations.[7]

G spill Spill Occurs evacuate Evacuate Immediate Area (if large spill) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect container Place in Sealed Hazardous Waste Container collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Figure 2. Logical workflow for handling a chemical spill.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。